molecular formula C15H20O3 B1247999 7a-Hydroxyfrullanolide

7a-Hydroxyfrullanolide

Cat. No.: B1247999
M. Wt: 248.32 g/mol
InChI Key: XMPDAVDYIOMTLX-NWANDNLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-Hydroxyfrullanolide, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)7-8-15(17)10(2)13(16)18-12(15)11(9)14/h12,17H,2,4-8H2,1,3H3/t12-,14+,15+/m0/s1

InChI Key

XMPDAVDYIOMTLX-NWANDNLSSA-N

Isomeric SMILES

CC1=C2[C@H]3[C@@](CC[C@]2(CCC1)C)(C(=C)C(=O)O3)O

Canonical SMILES

CC1=C2C3C(CCC2(CCC1)C)(C(=C)C(=O)O3)O

Synonyms

7alpha-hydroxyfrullanolide

Origin of Product

United States

Foundational & Exploratory

7α-Hydroxyfrullanolide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7α-hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, comprehensive isolation and purification protocols, and elucidates its molecular mechanisms of action, particularly its anticancer properties. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological effects.

Natural Sources of 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide is a naturally occurring eudesmanolide sesquiterpene lactone found predominantly in flowering plants belonging to the Asteraceae family. The primary botanical sources identified for this compound are:

  • Grangea maderaspatana (L.) Poir. [1][2]

  • Sphaeranthus indicus Linn. [1][3]

These plants have been traditionally used in various systems of medicine, and scientific studies have now isolated and identified 7α-hydroxyfrullanolide as one of the bioactive constituents responsible for some of their therapeutic effects.

Isolation and Purification of 7α-Hydroxyfrullanolide

The isolation of 7α-hydroxyfrullanolide from its natural sources involves a multi-step process of extraction and chromatographic purification. The following sections provide a detailed protocol based on successful laboratory practices.

Quantitative Data on Isolation

The yield of 7α-hydroxyfrullanolide can vary depending on the plant source and the extraction and purification methods employed. The following table summarizes the reported yield from Grangea maderaspatana.

Plant SourceStarting Material (g)Extraction SolventFinal Yield (mg)Yield (%)PurityReference
Grangea maderaspatana1500Dichloromethane225.50.015%>90%Chimplee et al. (2022)

Note: While 7α-Hydroxyfrullanolide is a known constituent of Sphaeranthus indicus, specific yield data from a defined starting material was not available in the reviewed literature.

Detailed Experimental Protocol: Isolation from Grangea maderaspatana

This protocol is adapted from the methodology described by Chimplee et al. (2022).

2.2.1. Plant Material and Extraction

  • Plant Material Preparation: Dried powdered plant material of Grangea maderaspatana (1500 g) is used as the starting material.

  • Extraction: The powdered material is subjected to maceration with dichloromethane (CH2Cl2). The resulting extract is then evaporated to dryness under reduced pressure at 55°C to yield a crude dichloromethane extract (4.25 g).

2.2.2. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC):

    • The crude extract (4.25 g) is loaded onto a silica gel (No. 7734, 200 g) column for VLC.

    • Elution is performed using a polarity gradient with mixtures of dichloromethane and acetone, starting from 10:0 and gradually increasing to 0:10.

  • Sephadex LH-20 Column Chromatography:

    • The fractions obtained from VLC are further purified using a Sephadex LH-20 column.

    • The elution is carried out with a 1:1 mixture of dichloromethane and methanol.

  • Silica Gel Column Chromatography (Final Purification):

    • The fractions from the Sephadex column are subjected to a final purification step using a silica gel (No. 9385) column.

    • A gradient elution is performed with mixtures of Hexane-EtOAc, starting from 10:0 and progressing to 0:10.

    • The pure compound is obtained as a yellow oil (225.5 mg).

Characterization of 7α-Hydroxyfrullanolide

The structural elucidation and confirmation of the isolated compound are performed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure is determined by analyzing the ¹H and ¹³C NMR spectra.

  • Mass Spectrometry (MS): The molecular formula (C₁₅H₂₀O₃) and mass (m/z 248) are confirmed using mass spectrometry.

The physical and spectral data are then compared with previously reported values to confirm the identity of the compound as 7α-hydroxyfrullanolide.

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to be effective against various cancer cell lines, including triple-negative breast cancer (TNBC) and colon cancer.[1] The primary mechanisms of its anticancer action are the induction of G2/M phase cell cycle arrest and apoptosis.

Induction of G2/M Phase Arrest

7α-Hydroxyfrullanolide disrupts the cell cycle progression at the G2/M checkpoint. This is achieved through the modulation of several key regulatory proteins. Proteomic analysis has revealed the upregulation of proteins associated with the G2/M phase transition.

G2_M_Arrest 7HF 7α-Hydroxyfrullanolide Tubulin Tubulin 7HF->Tubulin CyclinB1_up Cyclin B1 ↑ 7HF->CyclinB1_up pCdk1_up p-Cdk1 (Tyr15) ↑ 7HF->pCdk1_up p21_up p21 ↑ (p53-independent) 7HF->p21_up Bub3_up Bub3 ↑ Tubulin->Bub3_up disruption G2M_Arrest G2/M Phase Arrest Bub3_up->G2M_Arrest CyclinB1_up->G2M_Arrest pCdk1_up->G2M_Arrest p21_up->G2M_Arrest

Diagram 1: 7α-Hydroxyfrullanolide-induced G2/M phase arrest pathway.
Induction of Apoptosis

7α-Hydroxyfrullanolide also triggers programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR4_5_up DR4/DR5 ↑ FADD_up FADD ↑ DR4_5_up->FADD_up Caspase8_up Caspase-8 ↑ FADD_up->Caspase8_up Caspase7_up Caspase-7 ↑ Caspase8_up->Caspase7_up Bax_up Bax ↑ Mito Mitochondria Bax_up->Mito Bcl2_down Bcl-2 ↓ Bcl2_down->Mito CytoC_up Cytochrome c ↑ Mito->CytoC_up Caspase9_up Caspase-9 ↑ CytoC_up->Caspase9_up Caspase9_up->Caspase7_up 7HF 7α-Hydroxyfrullanolide 7HF->DR4_5_up 7HF->Bax_up 7HF->Bcl2_down Apoptosis Apoptosis Caspase7_up->Apoptosis

Diagram 2: Apoptosis induction by 7α-Hydroxyfrullanolide.

Experimental Workflow Overview

The overall process from plant material to the elucidation of biological activity follows a logical and systematic workflow.

Experimental_Workflow Plant Plant Material (G. maderaspatana / S. indicus) Extraction Extraction (Dichloromethane) Plant->Extraction Crude Crude Extract Extraction->Crude Purification Chromatographic Purification (VLC, Sephadex, Silica Gel) Crude->Purification Pure Pure 7α-Hydroxyfrullanolide Purification->Pure Characterization Structural Characterization (NMR, MS) Pure->Characterization Bioactivity Biological Activity Assays (Cell Cycle Analysis, Apoptosis Assays) Pure->Bioactivity Mechanism Mechanism of Action Studies (Proteomics, Western Blot) Bioactivity->Mechanism

Diagram 3: General experimental workflow for 7α-Hydroxyfrullanolide research.

Conclusion

7α-Hydroxyfrullanolide, a sesquiterpene lactone isolated from Grangea maderaspatana and Sphaeranthus indicus, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to induce G2/M phase arrest and apoptosis in cancer cells through well-defined signaling pathways makes it a promising candidate for further drug development. The detailed isolation and characterization protocols provided in this guide offer a solid foundation for researchers to obtain this compound for further investigation. Future research should focus on optimizing isolation yields from various natural sources, exploring its efficacy in in vivo models, and further elucidating the intricate details of its molecular interactions to fully harness its therapeutic potential.

References

7α-Hydroxyfrullanolide molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Molecular Properties, Bioactivity, and Experimental Protocols

This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals interested in the molecular characteristics, biological activities, and experimental investigation of this compound.

Core Molecular Data

7α-Hydroxyfrullanolide is a natural product belonging to the eudesmanolide class of sesquiterpene lactones.[1][2]

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1][2][3]
Molecular Weight 248.32 g/mol
CAS Number 105578-87-8
IUPAC Name (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g]benzofuran-2-one

Biological Activity and Mechanism of Action

7α-Hydroxyfrullanolide (7HF) has demonstrated a range of biological activities, most notably as an anticancer agent, particularly against triple-negative breast cancer (TNBC). It also exhibits anti-inflammatory and cardioprotective properties.

Anticancer Effects in Triple-Negative Breast Cancer

Studies have shown that 7HF exhibits potent activity against TNBC cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.

G2/M Phase Arrest: 7HF treatment leads to the upregulation of key proteins involved in the G2/M checkpoint, including Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15). This halts the cell cycle progression before mitosis, preventing the proliferation of cancer cells.

Apoptosis Induction: The apoptotic effect of 7HF is mediated through both intrinsic and extrinsic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, a cascade of caspase activation, including cleaved caspases-7, -8, and -9, is initiated, leading to programmed cell death.

Inhibition of Survival Pathways: 7HF has been observed to suppress critical cell survival signaling pathways. It can modulate the expression of the PP2A-A subunit, which may in turn lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.

Microtubule Disruption: A key mechanism of action for 7HF's anticancer activity is its ability to disrupt microtubule dynamics. It has been shown to inhibit the polymerization of α- and β-tubulin in a dose-dependent manner, which is crucial for the formation of the mitotic spindle during cell division.

Signaling Pathway of 7α-Hydroxyfrullanolide in TNBC Cells

G2M_Apoptosis_Pathway cluster_0 7α-Hydroxyfrullanolide cluster_1 Cell Cycle Arrest (G2/M) cluster_2 Apoptosis cluster_3 Survival Pathway Inhibition 7HF 7HF Bub3 Bub3 7HF->Bub3 CyclinB1 Cyclin B1 7HF->CyclinB1 pCdk1 p-Cdk1 (Tyr15) 7HF->pCdk1 Bax Bax 7HF->Bax Bcl2 Bcl-2 7HF->Bcl2 pAkt p-Akt 7HF->pAkt FoxO3a FoxO3a 7HF->FoxO3a betaCatenin β-catenin 7HF->betaCatenin G2M_Arrest G2/M Arrest Bub3->G2M_Arrest CyclinB1->G2M_Arrest pCdk1->G2M_Arrest Caspases Caspase-7, -8, -9 Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by 7α-Hydroxyfrullanolide in TNBC cells.

Anti-inflammatory Activity

7α-Hydroxyfrullanolide has been shown to possess anti-inflammatory properties by modulating immune cell responses. It can inhibit the activation of CD4+ T cells and the responses of peritoneal macrophages. Mechanistically, 7HF increases intracellular calcium levels in these immune cells, which plays a role in dampening their inflammatory functions. In vivo studies have demonstrated its efficacy in reducing the severity of DSS-induced colitis.

Cardioprotective Effects

Recent studies have highlighted the cardioprotective potential of 7HF. It has been found to ameliorate isoproterenol-induced myocardial injury in rats. The protective mechanism involves the modification of iNOS and Nrf2 gene expression. Furthermore, 7HF can improve cardiac function by reducing the cardiac workload through its negative chronotropic and inotropic effects and by decreasing peripheral vascular resistance.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biological activity of 7α-Hydroxyfrullanolide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 7HF on cancer cells.

Methodology:

  • Seed breast cancer cells (e.g., MDA-MB-468, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of 7α-Hydroxyfrullanolide (e.g., 0-100 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • Following treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of 7HF on the cell cycle distribution.

Methodology:

  • Treat cancer cells with different concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, 24 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Apoptosis Assay by Flow Cytometry

This method quantifies the extent of apoptosis induced by 7HF.

Methodology:

  • Treat cells with the desired concentrations of 7α-Hydroxyfrullanolide for 24 hours.

  • Harvest and wash the cells as described for cell cycle analysis.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Methodology:

  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, p-Cdk1, Bax, Bcl-2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental Workflow for a Typical Anticancer Study

experimental_workflow Cell_Culture Cell Culture (e.g., TNBC cells) Treatment Treatment with 7α-Hydroxyfrullanolide Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for investigating the anticancer effects.

This guide provides a foundational understanding of 7α-Hydroxyfrullanolide. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to 7α-Hydroxyfrullanolide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. The information presented herein is intended to support research and development efforts in oncology and related fields.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 7α-Hydroxyfrullanolide

PropertyValueSource
Chemical Structure (3aR,5aR,9bS)-3a-Hydroxy-5a,9-dimethyl-3-methylene-3a,4,5,5a,6,7,8,9b-octahydronaphtho[1,2-b]furan-2(3H)-one--INVALID-LINK--
Molecular Formula C₁₅H₂₀O₃--INVALID-LINK--
Molecular Weight 248.32 g/mol --INVALID-LINK--
CAS Number 105578-87-8--INVALID-LINK--
IUPAC Name (3aR,5aR,9bS)-3a-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydrobenzo[g][2]benzofuran-2-one--INVALID-LINK--
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in DMSO (used in cell culture experiments)Inferred from experimental use
UV Absorption (λmax) 268 nm[1]
Specific Rotation Not reported
Appearance Not reported
XLogP3-AA 1.8--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis.

G2/M Phase Arrest

7α-Hydroxyfrullanolide induces cell cycle arrest at the G2/M checkpoint in cancer cells. This is achieved through the modulation of key regulatory proteins. Specifically, it has been shown to upregulate the expression of Bub3, cyclin B1, and the phosphorylated (inhibitory) form of Cdk1 (p-Cdk1 at Tyr15). The upregulation of these proteins prevents the cell from entering mitosis, leading to an accumulation of cells in the G2/M phase.

G2_M_Arrest_Pathway cluster_checkpoint G2/M Transition Regulation 7a-Hydroxyfrullanolide This compound Bub3 Bub3 This compound->Bub3 Upregulates Cyclin B1 Cyclin B1 This compound->Cyclin B1 Upregulates p-Cdk1 (Tyr15) p-Cdk1 (Tyr15) This compound->p-Cdk1 (Tyr15) Upregulates G2/M Checkpoint G2/M Checkpoint Bub3->G2/M Checkpoint Cyclin B1->G2/M Checkpoint p-Cdk1 (Tyr15)->G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Inhibits Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl-2->Mitochondrion Inhibits MOMP Caspase Cascade Caspase Cascade Mitochondrion->Caspase Cascade Cytochrome c release Apoptosis Apoptosis Caspase Cascade->Apoptosis Isolation_Workflow A Dried Grangea maderaspatana B Solvent Extraction (e.g., Ethanol) A->B C Crude Extract B->C D Chromatographic Purification (e.g., Column Chromatography) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Pure 7α-Hydroxyfrullanolide F->G

References

The Discovery and Bioactivity of 7α-Hydroxyfrullanolide from Sphaeranthus indicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeranthus indicus Linn., a plant widely distributed in the plains and wetlands of India, Sri Lanka, and Australia, has a long history of use in traditional medicine for a variety of ailments.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including sesquiterpene lactones, which are a focus of significant research interest due to their potent biological activities.[2][3] Among these, 7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, has emerged as a compound of particular interest, demonstrating significant antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides an in-depth overview of the discovery, experimental protocols for isolation and analysis, and the molecular mechanisms of action of 7α-Hydroxyfrullanolide.

Isolation and Characterization of 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide has been successfully isolated from various parts of Sphaeranthus indicus, including the aerial parts and flower heads. The general approach involves solvent extraction followed by chromatographic purification.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • The whole plant or specific parts (e.g., flower heads) of Sphaeranthus indicus are collected, washed, and shade-dried.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered plant material is subjected to extraction with a non-polar or moderately polar solvent. Common solvents used include petroleum ether, acetone, or chloroform.

  • Extraction can be performed using methods such as maceration (soaking the powder in the solvent for an extended period) or Soxhlet extraction for more exhaustive extraction.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure to yield a semi-solid residue.

  • This residue is then subjected to column chromatography over silica gel.

  • A gradient elution system with a mixture of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is typically employed to separate the different chemical constituents.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a similar profile are pooled.

  • The fractions containing 7α-Hydroxyfrullanolide are further purified by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

  • The chemical structure of the isolated compound is confirmed as 7α-Hydroxyfrullanolide using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight. The molecular weight of 7α-Hydroxyfrullanolide is 248 g/mol .

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the carbon-hydrogen framework of the molecule.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Biological Activities and Mechanisms of Action

7α-Hydroxyfrullanolide exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

7α-Hydroxyfrullanolide has demonstrated potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC50 Value (µg/mL) at 72hReference
MDA-MB-468Triple-Negative Breast Cancer2.97 ± 0.49
MCF-7Breast Cancer (ER+)4.05 ± 0.13
MDA-MB-231Triple-Negative Breast Cancer4.35 ± 0.74

Mechanism of Anticancer Action:

The anticancer activity of 7α-Hydroxyfrullanolide is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis.

  • G2/M Phase Arrest: 7α-Hydroxyfrullanolide treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This is achieved through the modulation of key regulatory proteins, including the upregulation of Bub3 and Cyclin B1, and the phosphorylation of Cdk1 (Tyr 15). It also appears to act via a p53-independent pathway involving p21.

  • Apoptosis Induction: The compound induces apoptosis through both the intrinsic and extrinsic pathways. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Consequently, there is an activation of downstream effector caspases, including cleaved caspase-7, -8, and -9, leading to programmed cell death. Furthermore, it has been shown to upregulate the expression of death receptors DR4 and DR5, key components of the extrinsic apoptotic pathway.

  • Modulation of Survival Pathways: 7α-Hydroxyfrullanolide has been observed to suppress cell survival pathways by upregulating the PP2A-A subunit, which in turn can lead to the suppression of p-Akt (Ser 473), FoxO3a, and β-catenin.

Experimental Protocols for Anticancer Activity Assessment:

  • MTT Assay: To assess the cytotoxic effects of 7α-Hydroxyfrullanolide on cancer cells and determine the IC50 values.

  • Flow Cytometry: Used for cell cycle analysis (using propidium iodide staining) and to detect apoptotic cells (using Annexin V-FITC and propidium iodide staining).

  • Western Blotting: To investigate the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Anti-inflammatory Activity

7α-Hydroxyfrullanolide has shown significant anti-inflammatory potential in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Activity:

ModelEffectReference
Human Mononuclear CellsDose-dependent inhibition of TNF-α and IL-6 production
Synovial Cells (Rheumatoid Arthritis patients)Inhibition of spontaneous TNF-α and IL-6 production
LPS-induced Endotoxemia in miceSignificant protection against lethality
Collagen-induced Arthritis in miceReduction in articular index, paw thickness, and joint destruction

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of 7α-Hydroxyfrullanolide are mediated through the inhibition of pro-inflammatory cytokine production and modulation of key inflammatory signaling pathways.

  • Inhibition of Pro-inflammatory Cytokines: The compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Modulation of NF-κB and MAPK Pathways: The anti-inflammatory actions of many natural compounds, including sesquiterpene lactones, are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of inflammatory gene expression. While direct evidence for 7α-Hydroxyfrullanolide is still emerging, its ability to suppress TNF-α and IL-6 strongly suggests an interaction with these pathways.

Antimicrobial Activity

Early studies on 7α-Hydroxyfrullanolide identified its significant antibacterial activity, particularly against Gram-positive bacteria. An antibacterial-activity-directed fractionation of Sphaeranthus indicus extract led to its isolation as an active principle.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Plant Material Processing cluster_1 Extraction and Isolation cluster_2 Biological Activity Assessment Sphaeranthus indicus (Flower Heads) Sphaeranthus indicus (Flower Heads) Drying and Powdering Drying and Powdering Sphaeranthus indicus (Flower Heads)->Drying and Powdering Solvent Extraction (Petroleum Ether/Acetone) Solvent Extraction (Petroleum Ether/Acetone) Drying and Powdering->Solvent Extraction (Petroleum Ether/Acetone) Crude Extract Crude Extract Solvent Extraction (Petroleum Ether/Acetone)->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Purification (Prep. TLC/HPLC) Purification (Prep. TLC/HPLC) Fractions->Purification (Prep. TLC/HPLC) Pure 7α-Hydroxyfrullanolide Pure 7α-Hydroxyfrullanolide Purification (Prep. TLC/HPLC)->Pure 7α-Hydroxyfrullanolide Anticancer Assays Anticancer Assays Pure 7α-Hydroxyfrullanolide->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Pure 7α-Hydroxyfrullanolide->Anti-inflammatory Assays MTT Assay MTT Assay Anticancer Assays->MTT Assay Flow Cytometry Flow Cytometry Anticancer Assays->Flow Cytometry Western Blot Western Blot Anticancer Assays->Western Blot Cytokine ELISA Cytokine ELISA Anti-inflammatory Assays->Cytokine ELISA G cluster_cell_cycle G2/M Phase Arrest cluster_apoptosis Apoptosis Induction 7a-Hydroxyfrullanolide This compound Bub3 Bub3 This compound->Bub3 upregulates Cyclin B1 Cyclin B1 This compound->Cyclin B1 upregulates p-Cdk1 (Tyr15) p-Cdk1 (Tyr15) This compound->p-Cdk1 (Tyr15) upregulates p21 p21 This compound->p21 upregulates Bax Bax This compound->Bax upregulates Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Caspase-8 Caspase-8 This compound->Caspase-8 activates G2/M Arrest G2/M Arrest Bub3->G2/M Arrest Cyclin B1->G2/M Arrest p-Cdk1 (Tyr15)->G2/M Arrest p21->G2/M Arrest Caspase-9 Caspase-9 Bax->Caspase-9 activates Bcl-2->Caspase-9 inhibits Caspase-7 Caspase-7 Caspase-9->Caspase-7 activates Caspase-8->Caspase-7 activates Apoptosis Apoptosis Caspase-7->Apoptosis G cluster_pathway Inflammatory Signaling Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) MAPK Pathway MAPK Pathway Inflammatory Stimuli (LPS)->MAPK Pathway NF-kB Pathway NF-kB Pathway Inflammatory Stimuli (LPS)->NF-kB Pathway This compound This compound This compound->MAPK Pathway inhibits This compound->NF-kB Pathway inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines TNF-a TNF-a Pro-inflammatory Cytokines->TNF-a IL-6 IL-6 Pro-inflammatory Cytokines->IL-6

References

An In-Depth Technical Guide to the Biosynthesis of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α-Hydroxyfrullanolide is a eudesmanolide-type sesquiterpene lactone predominantly found in plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana. This class of compounds has garnered significant interest from the scientific and pharmaceutical communities due to its diverse and potent biological activities, including anti-inflammatory and anticancer properties. Understanding the biosynthetic pathway of 7α-Hydroxyfrullanolide is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel enzymatic catalysts for synthetic biology applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 7α-Hydroxyfrullanolide, detailing the key enzymatic steps from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final hydroxylated sesquiterpene lactone. This document outlines the classes of enzymes involved, presents available quantitative data from analogous pathways, provides detailed experimental protocols for enzyme characterization, and visualizes the metabolic route and experimental workflows using Graphviz diagrams.

Introduction to Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a large and diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The biosynthesis of these compounds is a testament to the remarkable catalytic versatility of plant enzymes, primarily terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs). TPSs catalyze the intricate cyclization of the linear FPP molecule into a vast array of cyclic hydrocarbon skeletons. Subsequently, CYPs introduce functional groups, such as hydroxyl moieties, which contribute to the structural and biological diversity of the final products.

Proposed Biosynthetic Pathway of 7α-Hydroxyfrullanolide

While the complete biosynthetic pathway of 7α-Hydroxyfrullanolide has not been fully elucidated in a single plant species, a scientifically robust pathway can be proposed based on the well-characterized biosynthesis of other sesquiterpene lactones in the Asteraceae family. The proposed pathway involves four key stages:

  • Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: This initial and committing step is catalyzed by a sesquiterpene synthase, specifically a (+)-germacrene A synthase (GAS).

  • Oxidation of (+)-Germacrene A to Germacrene A Acid (GAA): A cytochrome P450 monooxygenase, germacrene A oxidase (GAO), carries out a three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid.

  • Formation of the Lactone Ring to Yield (+)-Costunolide: Another CYP enzyme, costunolide synthase (COS), hydroxylates GAA at the C6 position, which is followed by a spontaneous dehydration and lactonization to form the γ-lactone ring characteristic of costunolide.

  • Conversion of (+)-Costunolide to 7α-Hydroxyfrullanolide: This part of the pathway is the most speculative and likely involves two enzymatic steps:

    • Formation of the Eudesmanolide Skeleton: A putative enzyme, potentially a cyclase or a P450 enzyme with cyclase activity, is proposed to catalyze the rearrangement of the germacranolide skeleton of costunolide into the eudesmanolide skeleton of a frullanolide precursor.

    • 7α-Hydroxylation: A specific cytochrome P450 monooxygenase, a putative 7α-hydroxylase, introduces the hydroxyl group at the C7 position of the frullanolide precursor to yield the final product, 7α-Hydroxyfrullanolide.

Below is a DOT language script for visualizing this proposed pathway.

7a_Hydroxyfrullanolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA (+)-Germacrene A Synthase (GAS) GAA Germacrene A Acid (GAA) GermacreneA->GAA Germacrene A Oxidase (GAO, CYP) Costunolide (+)-Costunolide GAA->Costunolide Costunolide Synthase (COS, CYP) Frullanolide_precursor Frullanolide Precursor Costunolide->Frullanolide_precursor Putative Eudesmanolide Synthase (P450/Cyclase) Hydroxyfrullanolide 7α-Hydroxyfrullanolide Frullanolide_precursor->Hydroxyfrullanolide Putative 7α-Hydroxylase (CYP)

Proposed biosynthetic pathway of 7α-Hydroxyfrullanolide.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the 7α-Hydroxyfrullanolide pathway are not available, data from homologous enzymes in related sesquiterpene lactone pathways provide valuable insights.

Enzyme ClassSpecific Enzyme (Analogous Pathway)SubstrateProduct(s)Km (µM)kcat (s-1)Source
Sesquiterpene Synthase (+)-Germacrene A synthase (chicory)Farnesyl Pyrophosphate (FPP)(+)-Germacrene A5.2 ± 0.80.21 ± 0.01[1]
Cytochrome P450 Germacrene A Oxidase (chicory)(+)-Germacrene AGermacrene A Acid~10-50 (estimated)Not determined[2]
Cytochrome P450 Costunolide Synthase (lettuce, CYP71BL2)Germacrene A Acid(+)-Costunolide~5-20 (estimated)Not determined[3]
Cytochrome P450 Putative 7α-HydroxylaseFrullanolide Precursor7α-HydroxyfrullanolideNot determinedNot determinedProposed

Note: Kinetic parameters for CYPs are often challenging to determine with high precision due to their membrane-bound nature and dependence on reductase partners. The values presented are estimates based on in vitro assays.

Detailed Experimental Protocols

The functional characterization of the enzymes in the proposed biosynthetic pathway is crucial for its validation. Below are detailed protocols for the heterologous expression and in vitro assay of a candidate terpene synthase and a cytochrome P450.

Protocol for Functional Characterization of a Plant Sesquiterpene Synthase

Objective: To express a candidate (+)-Germacrene A Synthase (GAS) in E. coli and assay its enzymatic activity with FPP.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector (e.g., pET28a) with the candidate GAS gene

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)

  • Farnesyl pyrophosphate (FPP) substrate

  • GC-MS for product analysis

Procedure:

  • Gene Cloning: The full-length coding sequence of the candidate GAS is cloned into the pET28a vector.

  • Protein Expression: The expression vector is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated at 18°C for 16-20 hours.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is cleared by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA column. The column is washed, and the protein is eluted with an imidazole gradient.

  • Enzyme Assay: The purified protein is buffer-exchanged into the assay buffer. The reaction is initiated by adding FPP (final concentration 10-50 µM) to the purified enzyme. The reaction mixture is overlaid with hexane to trap volatile products and incubated at 30°C for 1-2 hours.

  • Product Analysis: The hexane overlay is collected, and the products are analyzed by GC-MS. The identity of (+)-Germacrene A is confirmed by comparing the mass spectrum and retention time with an authentic standard.

Protocol for Functional Characterization of a Plant Cytochrome P450

Objective: To express a candidate CYP (e.g., a putative 7α-hydroxylase) and its corresponding CPR (cytochrome P450 reductase) in yeast (Saccharomyces cerevisiae) and perform an in vitro assay.

Materials:

  • S. cerevisiae expression strain (e.g., WAT11)

  • Yeast expression vectors (e.g., pESC series)

  • Yeast growth media (SD and SG)

  • Glass beads for cell lysis

  • Microsome isolation buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)

  • Substrate (e.g., a frullanolide precursor)

  • NADPH

  • LC-MS for product analysis

Procedure:

  • Gene Cloning and Yeast Transformation: The coding sequences for the candidate CYP and a compatible CPR are cloned into a yeast expression vector. The vector is then transformed into the yeast strain.

  • Microsome Preparation: Yeast cells are grown in selective glucose medium (SD) and then transferred to galactose medium (SG) to induce protein expression. Cells are harvested, washed, and lysed using glass beads in the microsome isolation buffer. The cell lysate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomes.

  • Enzyme Assay: The microsomal pellet is resuspended in the assay buffer. The reaction is initiated by adding the substrate and NADPH to the microsomal suspension. The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is dried and resuspended in a suitable solvent for LC-MS analysis to identify the hydroxylated product.

Below is a DOT language script for visualizing a typical experimental workflow for enzyme characterization.

Enzyme_Characterization_Workflow cluster_gene Gene Identification cluster_expression Heterologous Expression cluster_purification Protein Purification / Microsome Isolation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into Host (E. coli / Yeast) Gene_Cloning->Transformation Induction Protein Expression Induction Transformation->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Purification Affinity Chromatography (for TPS) Cell_Lysis->Purification Microsome_Prep Microsome Preparation (for CYP) Cell_Lysis->Microsome_Prep Assay In Vitro Assay with Substrate & Cofactors Purification->Assay Microsome_Prep->Assay Extraction Product Extraction Assay->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis Identification Product Identification Analysis->Identification

Experimental workflow for enzyme characterization.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for 7α-Hydroxyfrullanolide provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the putative eudesmanolide synthase and the specific 7α-hydroxylase from a 7α-Hydroxyfrullanolide-producing plant. Transcriptome analysis of specialized tissues, such as glandular trichomes, from these plants will be a powerful tool for identifying candidate genes.

Once the complete pathway is established, the heterologous expression of all the biosynthetic genes in a microbial host, such as Saccharomyces cerevisiae, could enable the sustainable and scalable production of 7α-Hydroxyfrullanolide. This would not only provide a reliable source of this valuable compound for further pharmacological studies but also open up avenues for the combinatorial biosynthesis of novel, structurally related molecules with potentially enhanced therapeutic properties. The enzymes from this pathway will also enrich the toolbox of biocatalysts available for synthetic biology and industrial applications.

References

preliminary biological screening of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Biological Screening of 7α-Hydroxyfrullanolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (7HF), a sesquiterpene lactone with demonstrated anticancer, anti-inflammatory, and antibacterial properties. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.

Data Presentation

Anticancer Activity: Cytotoxicity

The cytotoxic effects of 7α-Hydroxyfrullanolide have been evaluated against various human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µg/mL) at 72h
MDA-MB-468Triple-Negative Breast Cancer2.97 ± 0.49[1]
MCF-7Breast Adenocarcinoma (ER+, PR+)4.05 ± 0.13[1]
MDA-MB-231Triple-Negative Breast Cancer4.35 ± 0.74[1]

Note: According to the US National Cancer Institute, pure compounds with an IC50 < 4 µg/mL are considered highly potent.[2]

Cell Cycle Arrest and Apoptosis

Treatment of MDA-MB-468 cells with 7HF has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.

7HF Concentration (µM)Effect on MDA-MB-468 Cells (24h treatment)
6, 12, 24Dose-dependent increase in the SubG1 phase population (from 23.32% to 49.79%)[1]
6, 12, 24Expansion of the G2/M phase cell population
6, 12, 24Dose-dependent increase in the total apoptotic cell population (from 1.7% to 54%)
Antimicrobial Activity

7α-Hydroxyfrullanolide has demonstrated significant activity against Gram-positive bacteria.

MicroorganismActivity MetricValue
Mycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)12.50 µg/mL

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of 7HF on breast cancer and normal cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 7HF for a specified duration (e.g., 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

The effect of 7HF on the cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with different concentrations of 7HF for a specified time.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the SubG1, G1, S, and G2/M phases of the cell cycle are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by 7HF is quantified using an Annexin V-FITC and PI staining kit followed by flow cytometry.

  • Cell Treatment: Cells are treated with various concentrations of 7HF.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI. The mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antibacterial-Activity-Directed Fractionation

This method is used to isolate and identify antibacterial compounds from a crude extract.

  • Extraction: The plant material (e.g., Sphaeranthus indicus) is extracted with a suitable solvent.

  • Fractionation: The crude extract is subjected to chromatographic techniques (e.g., column chromatography) to separate it into different fractions.

  • Antibacterial Testing: Each fraction is tested for its antibacterial activity against target microorganisms.

  • Isolation and Identification: The active fractions are further purified to isolate the pure compound (7HF), and its structure is elucidated using spectroscopic methods (e.g., NMR).

Signaling Pathways and Experimental Workflows

7HF-Induced G2/M Arrest and Apoptosis in TNBC Cells

7α-Hydroxyfrullanolide induces G2/M phase cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) cells through the modulation of key regulatory proteins. The proposed mechanism involves the upregulation of Bub3 and cyclin B1, and an increase in the phosphorylation of Cdk1 (Tyr 15). This leads to a halt in the cell cycle at the G2/M transition, ultimately triggering apoptosis.

G2M_Arrest_Apoptosis 7HF 7HF TNBC_Cell TNBC_Cell 7HF->TNBC_Cell Enters G2M_Transition_Proteins Bub3, Cyclin B1, p-Cdk1 (Tyr15) up-regulation TNBC_Cell->G2M_Transition_Proteins Modulates G2M_Arrest G2M_Arrest G2M_Transition_Proteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: 7HF-induced G2/M arrest and apoptosis signaling pathway in TNBC cells.

General Workflow for Preliminary Biological Screening of a Natural Product

The preliminary biological screening of a natural product like 7α-Hydroxyfrullanolide typically follows a systematic workflow from extraction to the identification of its biological activities.

Biological_Screening_Workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening Plant_Material Plant Material (e.g., Grangea maderaspatana) Crude_Extract Crude Extract Plant_Material->Crude_Extract Fractionation Fractionation (Chromatography) Crude_Extract->Fractionation Pure_Compound Pure Compound (7α-Hydroxyfrullanolide) Fractionation->Pure_Compound Anticancer_Assays Anticancer Assays (MTT, Flow Cytometry) Pure_Compound->Anticancer_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (Cytokine Inhibition) Pure_Compound->Anti_inflammatory_Assays Antimicrobial_Assays Antimicrobial Assays (MIC Determination) Pure_Compound->Antimicrobial_Assays

Caption: General workflow for the biological screening of 7α-Hydroxyfrullanolide.

References

An In-depth Technical Guide to Natural Analogs of 7-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-α-Hydroxyfrullanolide (7-HF) is a eudesmanolide-type sesquiterpenoid lactone, a class of natural products known for a wide array of biological activities.[1][2][3] This compound is primarily isolated from flowering plants of the Asteraceae family, such as Sphaeranthus indicus and Grangea maderaspatana.[4][5] 7-HF has garnered significant interest within the scientific community for its potent anti-inflammatory, anticancer, and cardioprotective properties. Its therapeutic potential is often attributed to its core chemical structure, particularly the α-methylene-γ-lactone moiety, which can interact with biological nucleophiles. This guide provides a detailed overview of the natural analogs of 7-hydroxyfrullanolide, their biological activities, standard experimental protocols for their isolation and identification, and insights into their molecular mechanisms of action.

Prominent Natural Analogs and Related Structures

The structural scaffold of 7-hydroxyfrullanolide allows for considerable chemical diversity through variations in hydroxylation, acetylation, and oxidation. Several natural analogs have been isolated from the same plant sources, offering a valuable library of related compounds for structure-activity relationship (SAR) studies.

  • Analogs from Sphaeranthus indicus : Alongside 7-hydroxyfrullanolide, a series of nine structurally similar frullanolide/eudesmanoid sesquiterpene congeners have been isolated from this plant.

  • Analogs from Vernonia cinerea : This plant has yielded several hirsutinolide-type sesquiterpene lactones, which, while differing in their core skeleton, share the characteristic lactone ring and exhibit related biological activities, such as the inhibition of key cancer signaling pathways.

  • Analogs from Liverworts : Bryophytes, particularly liverworts of the Frullania genus, are a rich source of various sesquiterpene lactones, including frullanolides, known for their bioactivity.

  • Biotransformed Derivatives : Microbial transformation of 7-hydroxyfrullanolide using cultures of fungi like Aspergillus niger and Cunninghamella echinulata has produced novel derivatives such as 1β,7α-dihydroxyfrullanolide and 7α-hydroxy-1-oxofrullanolide. Although not strictly natural, these analogs are crucial for exploring the chemical space around the parent molecule.

Quantitative Bioactivity Data

The following table summarizes quantitative data for 7-hydroxyfrullanolide and its representative analogs, highlighting their cytotoxic and anti-inflammatory potential.

Compound/ExtractSource / TypeTarget / AssayActivity MetricResultCitation
7-α-HydroxyfrullanolideG. maderaspatanaMDA-MB-468 Breast Cancer CellsIC₅₀2.97 ± 0.49 µg/mL
7-α-HydroxyfrullanolideG. maderaspatanaMCF-7 Breast Cancer CellsIC₅₀4.05 ± 0.13 µg/mL
7-α-HydroxyfrullanolideG. maderaspatanaMDA-MB-231 Breast Cancer CellsIC₅₀4.35 ± 0.74 µg/mL
Ethyl Acetate ExtractS. indicus3T3-L1 Pre-adipocyte CellsLipid Accumulation Inhibition65.9% at 10 µg/mL
8α-(2′Z-tigloyloxy)-hirsutinolide-13-O-acetateV. cinereaU251MG Glioblastoma Cells% Inhibition (Viability)48.6% at 5 µM
8α-Tigloyloxyhirsutinolide-13-O-acetateV. cinereaU251MG Glioblastoma Cells% Inhibition (Viability)88.8% at 5 µM
8α-Tigloyloxyhirsutinolide-13-O-acetateV. cinereaMDA-MB-231 Breast Cancer Cells% Inhibition (Viability)81.7% at 5 µM
8α-Hydroxy-13-O-tigloyl-hirsutinolideV. cinereaU251MG Glioblastoma Cells% Inhibition (Viability)80.9% at 5 µM

Experimental Protocols

The isolation and characterization of frullanolide-type sesquiterpenoid lactones follow a standardized workflow in natural product chemistry.

General Workflow for Isolation and Identification

G cluster_extraction Upstream Processing cluster_purification Purification cluster_analysis Analysis cluster_elucidation_methods Spectroscopic Methods plant Plant Material (e.g., S. indicus flower heads) extraction Solvent Extraction (e.g., MeOH, CHCl₃) plant->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation cc Column Chromatography (Silica Gel) fractionation->cc purify Repeated CC / Prep-HPLC cc->purify elucidation Structure Elucidation purify->elucidation bioassay Bioactivity Screening purify->bioassay nmr 1D & 2D NMR elucidation->nmr ms Mass Spectrometry elucidation->ms

Caption: General workflow for the isolation and analysis of natural products.

Extraction and Isolation
  • Plant Material Preparation : Air-dried and powdered plant material (e.g., flower heads of S. indicus) is subjected to extraction.

  • Extraction : The powdered material is typically extracted exhaustively with a solvent such as methanol (MeOH), ethanol (EtOH), or chloroform (CHCl₃) at room temperature. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Column Chromatography (CC) : The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, commonly using mixtures of n-hexane and ethyl acetate, is employed to separate the constituents. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification : Fractions containing the target compounds are pooled and purified further by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure analogs.

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR : ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

Mechanisms of Action and Signaling Pathways

Sesquiterpenoid lactones exert their biological effects by modulating various cellular signaling pathways, often through direct interaction with key regulatory proteins.

Inhibition of Pro-inflammatory Pathways

A primary mechanism for the anti-inflammatory activity of many sesquiterpenoid lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α,β-unsaturated carbonyl group in the lactone ring acts as a Michael acceptor, forming covalent bonds with nucleophilic residues, particularly cysteine, on target proteins. In the NF-κB pathway, this can involve the alkylation of a critical cysteine residue (Cys38) on the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. A similar inhibitory mechanism has been proposed for the STAT3 pathway.

G cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor complex IκBα-NF-κB Complex (Inactive) ikk IKK receptor->ikk ikb IκBα ikb->complex nfkb p50/p65 (NF-κB) nfkb->complex translocation Translocation nfkb->translocation complex->nfkb ikk->ikb P lactone Sesquiterpenoid Lactone (e.g., 7-HF) lactone->nfkb Inhibits by Alkylation nucleus NUCLEUS genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) nucleus->genes Activates translocation->nucleus transcription Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

In the context of cancer, 7-hydroxyfrullanolide has been shown to interfere with the cell cycle. It disrupts the dynamic arrangement of spindle microtubules, leading to a reduction in the polymerization of α- and β-tubulin. This interference triggers a DNA damage response, inducing cell cycle arrest primarily at the G2/M phase, which ultimately leads to apoptosis in cancer cells. Molecular docking studies predict that 7-HF binds preferentially to β-tubulin, with its lactone, ketone, and hydroxyl groups facilitating these interactions.

Conclusion

7-Hydroxyfrullanolide and its natural analogs represent a promising class of bioactive compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, cytotoxic, and anti-adipogenic effects, make them attractive candidates for drug discovery and development. The core eudesmanolide and related sesquiterpenoid lactone skeletons serve as valuable scaffolds for the synthesis of novel derivatives with improved efficacy and specificity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this important class of natural products, ultimately paving the way for new therapeutic interventions.

References

An In-depth Technical Guide to the Sesquiterpene Lactone Classification and Biological Activity of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with significant therapeutic potential. It details its classification, chemical structure, and biological activities, with a particular focus on its anticancer properties against triple-negative breast cancer (TNBC). This document includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the compound's signaling pathway to facilitate further research and drug development.

Introduction

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon skeleton and a lactone ring.[2] SLs have garnered significant attention in the scientific community for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] 7α-Hydroxyfrullanolide is a notable sesquiterpene lactone that has demonstrated potent biological effects, particularly in the realm of oncology.[3] This guide aims to provide a detailed technical resource on the classification, biological mechanism, and experimental evaluation of 7α-Hydroxyfrullanolide.

Classification and Chemical Structure

7α-Hydroxyfrullanolide is classified as a eudesmanolide-type sesquiterpene lactone. The eudesmanolide skeleton is a bicyclic sesquiterpenoid structure. The chemical formula for 7α-Hydroxyfrullanolide is C₁₅H₂₀O₃, and its molecular weight is 248.32 g/mol . It has been isolated from plants such as Grangea maderaspatana and Sphaeranthus indicus.

Chemical Structure of 7α-Hydroxyfrullanolide:

Figure 1: Chemical structure of 7α-Hydroxyfrullanolide.

Biological Activity and Signaling Pathways

7α-Hydroxyfrullanolide exhibits a range of biological activities, including antibacterial and anticancer effects. Its most extensively studied activity is its potent cytotoxicity against various cancer cell lines, with a particular efficacy against triple-negative breast cancer (TNBC) cells.

The anticancer mechanism of 7α-Hydroxyfrullanolide in TNBC cells involves the induction of G2/M phase cell cycle arrest and apoptosis. This is achieved through the modulation of several key signaling proteins:

  • Upregulation of:

    • Bub3

    • Cyclin B1

    • Phosphorylated Cdk1 (p-Cdk1) at Tyr15

    • p21 (in a p53-independent manner)

    • Bax

    • Cleaved caspases-7, -8, and -9

  • Downregulation of:

    • Bcl-2

The upregulation of Bub3, Cyclin B1, and p-Cdk1 leads to arrest at the G2/M checkpoint of the cell cycle. The increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 shift the cellular balance towards apoptosis. This is further confirmed by the activation of executioner caspases.

Below is a diagram illustrating the signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.

Caption: Signaling pathway of 7α-Hydroxyfrullanolide in TNBC cells.

Quantitative Data

The cytotoxic activity of 7α-Hydroxyfrullanolide has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µg/mL)Incubation Time (h)Reference
MDA-MB-468Triple-Negative Breast Cancer2.97 ± 0.4972
MDA-MB-231Triple-Negative Breast Cancer4.35 ± 0.7472
MCF-7Breast Cancer (ER+)4.05 ± 0.1372
MDA-MB-468Triple-Negative Breast Cancer3.49 ± 0.2224

Experimental Protocols

This section provides detailed protocols for the key assays used to characterize the biological activity of 7α-Hydroxyfrullanolide.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • 7α-Hydroxyfrullanolide stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 7α-Hydroxyfrullanolide and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture and treat cells with 7α-Hydroxyfrullanolide for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with 7α-Hydroxyfrullanolide.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, demonstrates significant potential as a therapeutic agent, particularly in the context of triple-negative breast cancer. Its mechanism of action, involving the induction of G2/M phase arrest and apoptosis through the modulation of key regulatory proteins, provides a solid foundation for further preclinical and clinical investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic applications of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grangea maderaspatana, a plant belonging to the Asteraceae family, is a source of various bioactive compounds, including the sesquiterpene lactone 7α-Hydroxyfrullanolide. This eudesmanolide has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1] In the context of oncology, 7α-Hydroxyfrullanolide has been shown to induce G2/M phase arrest and apoptosis in cancer cells, highlighting its potential as a lead compound for the development of novel chemotherapeutic agents. These application notes provide a comprehensive overview of the extraction and purification of 7α-Hydroxyfrullanolide from Grangea maderaspatana, along with its mechanism of action in cancer cells.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and bioactivity of 7α-Hydroxyfrullanolide.

Table 1: Extraction and Purification of 7α-Hydroxyfrullanolide

ParameterValueReference
Starting Material Dried powder of Grangea maderaspatana[1]
Extraction Solvent Dichloromethane (CH₂Cl₂)[1]
Purification Method Silica Gel Column Chromatography[1]
Elution Solvents Hexane-Ethyl Acetate (EtOAc) Gradient[1]
Yield of 7α-Hydroxyfrullanolide 225.5 mg
Purity >90%
Rf Value 0.74 (Silica gel, CH₂Cl₂-Acetone 9:1)
Molecular Formula C₁₅H₂₀O₃
Molecular Weight (m/z) 248

Table 2: Cytotoxicity of 7α-Hydroxyfrullanolide against Breast Cancer Cell Lines (72h treatment)

Cell LineIC₅₀ (µg/mL)Selectivity IndexReference
MDA-MB-468 (TNBC) 2.97 ± 0.49-
MCF-7 4.05 ± 0.13-
MDA-MB-231 (TNBC) 4.35 ± 0.74-

Experimental Protocols

Protocol 1: Extraction of 7α-Hydroxyfrullanolide from Grangea maderaspatana

This protocol details the extraction and purification of 7α-Hydroxyfrullanolide from the dried powder of Grangea maderaspatana.

1. Plant Material Preparation:

  • Collect and air-dry the whole plant of Grangea maderaspatana.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the dried plant powder with dichloromethane (CH₂Cl₂) at room temperature. The ratio of plant material to solvent should be sufficient to ensure thorough wetting and extraction.

  • Stir the mixture for a period of 24-48 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude dichloromethane extract.

3. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., silica gel 60, 230-400 mesh). The size of the column will depend on the amount of crude extract to be purified.

  • Pre-elute the column with hexane.

  • Dissolve the crude dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • After the solvent has evaporated, carefully load the dried silica gel-adsorbed extract onto the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:EtOAc (9:1)

    • Hexane:EtOAc (8:2)

    • Hexane:EtOAc (7:3)

    • Hexane:EtOAc (6:4)

    • Hexane:EtOAc (5:5)

    • Hexane:EtOAc (4:6)

    • Hexane:EtOAc (3:7)

    • Hexane:EtOAc (2:8)

    • Hexane:EtOAc (1:9)

    • 100% EtOAc

  • Collect fractions of a suitable volume (e.g., 20-30 mL).

4. Fraction Analysis and Compound Isolation:

  • Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase such as dichloromethane-acetone (9:1).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest (Rf = 0.74 in CH₂Cl₂-Acetone 9:1).

  • Evaporate the solvent from the pooled fractions to obtain purified 7α-Hydroxyfrullanolide.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Experimental Workflow for 7α-Hydroxyfrullanolide Extraction

Extraction_Workflow start Start: Dried Grangea maderaspatana Powder extraction Maceration with Dichloromethane start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Dichloromethane Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis (CH2Cl2-Acetone 9:1) fraction_collection->tlc_analysis pooling Pooling of Fractions (Rf = 0.74) tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation final_product Purified 7α-Hydroxyfrullanolide final_evaporation->final_product

Caption: Workflow for the extraction and purification of 7α-Hydroxyfrullanolide.

Diagram 2: Signaling Pathway of 7α-Hydroxyfrullanolide Induced G2/M Arrest

G2M_Arrest_Pathway compound 7α-Hydroxyfrullanolide bub3 Bub3 compound->bub3 Upregulates cyclinB1 Cyclin B1 compound->cyclinB1 Upregulates pCdk1 p-Cdk1 (Tyr15) compound->pCdk1 Upregulates p21 p21 (p53-independent) compound->p21 Upregulates g2m_arrest G2/M Phase Arrest bub3->g2m_arrest cyclinB1->g2m_arrest pCdk1->g2m_arrest p21->g2m_arrest

Caption: 7α-Hydroxyfrullanolide induces G2/M phase arrest in cancer cells.

Diagram 3: Signaling Pathway of 7α-Hydroxyfrullanolide Induced Apoptosis

Apoptosis_Pathway compound 7α-Hydroxyfrullanolide bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 caspase7 Caspase-7 caspase9->caspase7 Activates apoptosis Apoptosis caspase7->apoptosis

Caption: 7α-Hydroxyfrullanolide triggers apoptosis via intrinsic pathway modulation.

References

Application Notes and Protocols for the Semi-Synthesis and Biological Investigation of 7-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of 7-hydroxyfrullanolide, a naturally occurring sesquiterpene lactone, and detail its significant biological activities. The protocols outlined below are intended to serve as a guide for the laboratory preparation of 7-hydroxyfrullanolide from a readily available precursor and for the investigation of its cellular effects.

Introduction

7-Hydroxyfrullanolide is a sesquiterpene lactone of the eudesmanolide type, primarily isolated from medicinal plants such as Sphaeranthus indicus and Grangea maderaspatana.[1] This natural product has garnered significant interest within the scientific community due to its potent anti-inflammatory and anticancer properties.[1][2] Preclinical studies have demonstrated its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, particularly in triple-negative breast cancer (TNBC).[3][4] The mechanism of action involves the modulation of key signaling proteins that regulate cell division and survival. Given its therapeutic potential, the development of reliable methods for its synthesis and the elucidation of its biological mechanisms are of high importance for drug discovery and development.

While the total synthesis of 7-hydroxyfrullanolide is complex, a more accessible approach is the semi-synthesis from the related, and often more abundant, natural product, frullanolide. This can be achieved through a regioselective allylic oxidation. The following sections detail a plausible protocol for this semi-synthesis and provide methods for evaluating the biological activity of the resulting compound.

Semi-Synthesis of 7-Hydroxyfrullanolide from Frullanolide

The proposed semi-synthesis involves the allylic hydroxylation of frullanolide at the C7 position. This transformation can be achieved using selenium dioxide (SeO₂) with an oxidant such as tert-butyl hydroperoxide (t-BuOOH). This method has been successfully applied to other eudesmanolides for the introduction of a hydroxyl group at an allylic position.

Experimental Workflow:

cluster_0 Semi-Synthesis cluster_1 Characterization Frullanolide Frullanolide (Starting Material) Reaction Allylic Oxidation (SeO₂, t-BuOOH, CH₂Cl₂) Frullanolide->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Product 7-Hydroxyfrullanolide Purification->Product TLC TLC Analysis Product->TLC NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS

Caption: Semi-synthesis workflow for 7-hydroxyfrullanolide.

Experimental Protocol: Allylic Oxidation of Frullanolide

Materials:

  • Frullanolide

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in water

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve frullanolide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagents: To the stirred solution, add selenium dioxide (0.2 eq).

  • Initiation of Reaction: Slowly add tert-butyl hydroperoxide (5.0 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure 7-hydroxyfrullanolide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialFrullanolide
Product7-Hydroxyfrullanolide
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
Typical Yield30-50% (estimated)
Purity (by HPLC)>95%
AppearanceWhite to off-white solid

Biological Activity and Signaling Pathways

7-Hydroxyfrullanolide has been reported to exhibit significant anticancer activity, particularly against triple-negative breast cancer cells, by inducing G2/M phase cell cycle arrest and apoptosis.

Signaling Pathway of 7-Hydroxyfrullanolide in Cancer Cells:

cluster_cell Cancer Cell HF 7-Hydroxyfrullanolide Tubulin α/β-Tubulin Polymerization HF->Tubulin inhibits Proteins Modulation of Cell Cycle Proteins (e.g., Cyclin B1, p-Cdk1) HF->Proteins modulates Spindle Mitotic Spindle Disruption Tubulin->Spindle leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Proteins->G2M

Caption: 7-Hydroxyfrullanolide's proposed mechanism of action.

Protocol: Cell Viability and Apoptosis Assay

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Hydroxyfrullanolide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Annexin V-FITC Apoptosis Detection Kit

  • 96-well plates

  • Flow cytometer

Cell Viability (MTT Assay) Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 7-hydroxyfrullanolide (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis (Annexin V-FITC Assay) Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 7-hydroxyfrullanolide at the desired concentrations (e.g., IC₅₀ value determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Quantitative Data from Biological Assays (Illustrative):

AssayCell LineParameterValue (Example)
Cell ViabilityMDA-MB-231IC₅₀ (48h)15 µM
ApoptosisMDA-MB-231Apoptotic Cells (at IC₅₀)45%

Conclusion

The semi-synthesis of 7-hydroxyfrullanolide via allylic oxidation of frullanolide presents a feasible route for obtaining this biologically active compound for research purposes. Its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis underscores its potential as a lead compound in the development of novel anticancer therapeutics. The protocols provided herein offer a framework for the synthesis, purification, and biological evaluation of 7-hydroxyfrullanolide, facilitating further investigation into its therapeutic applications.

References

Microbial Transformation of 7α-Hydroxyfrullanolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial transformation of 7α-Hydroxyfrullanolide, a sesquiterpenoid lactone with known antibacterial properties.[1] Biotransformation of this parent compound using various fungal strains can lead to the generation of novel derivatives with potentially modified biological activities, offering a valuable tool for drug discovery and development programs. The following sections detail the microorganisms involved, the resulting transformed products, quantitative data, and step-by-step experimental protocols.

Overview of Microbial Transformation

Microbial transformation utilizes whole-cell cultures of fungi to carry out specific chemical modifications on a substrate molecule. In the case of 7α-Hydroxyfrullanolide, fungi such as Aspergillus niger, Cunninghamella echinulata, and Curvularia lunata have been successfully employed to produce a range of derivatives.[1] These transformations typically involve hydroxylation, oxidation, and reduction reactions, leading to a diverse set of metabolites.[1][2]

Logical Workflow of Microbial Transformation

Microbial_Transformation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Substrate 7α-Hydroxyfrullanolide (Substrate) Fermentation Fermentation (Incubation) Substrate->Fermentation Microorganism Fungal Strain (e.g., A. niger) Microorganism->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Spectroscopic Analysis (NMR) Purification->Characterization Product Transformed Products (Derivatives) Characterization->Product

Caption: Experimental workflow for the microbial transformation of 7α-Hydroxyfrullanolide.

Data Presentation: Transformed Products

The microbial transformation of 7α-Hydroxyfrullanolide (1) yields several derivatives. The specific products obtained depend on the fungal strain used for the biotransformation.

Table 1: Products from Microbial Transformation of 7α-Hydroxyfrullanolide (1)

Product No.Product NameTransforming Microorganism(s)Reference
2 1β,7α-dihydroxyfrullanolideCunninghamella echinulata, Curvularia lunata[1]
3 7α-hydroxy-1-oxofrullanolideCunninghamella echinulata, Curvularia lunata
4 4,5-dihydro-7α-hydroxyfrullanolideCunninghamella echinulata, Curvularia lunata
5 11,13-dihydro-7α-hydroxyfrullanolideAspergillus niger, Rhizopus circinans
6 13-acetyl-7α-hydroxyfrullanolideAspergillus niger, Rhizopus circinans
7 2α,7α-dihydroxysphaerantholideAspergillus niger, Rhizopus circinans

Table 2: ¹³C-NMR Spectroscopic Data for 7α-hydroxy-11,13-dihydrofrullanolide (2)

Carbon No.Chemical Shift (δ)Multiplicity
136.4CH₂
218.2CH₂
328.9CH₂
4141.2C
5125.7C
682.1CH
778.9C
824.5CH₂
939.8CH₂
1041.2C
1145.1CH
12180.1C
1312.1CH₃
1420.8CH₃
1519.5CH₃
Data obtained from studies utilizing Aspergillus niger.

Experimental Protocols

The following are detailed protocols for the microbial transformation of 7α-Hydroxyfrullanolide based on established methodologies.

Materials and Media
  • Microorganisms: Aspergillus niger (ATCC 10549), Cunninghamella echinulata (ATCC 9244), Curvularia lunata (ATCC 12017), Rhizopus circinans.

  • Media Components: Glucose, peptone, yeast extract, KH₂PO₄, glycerol. All components should be of analytical grade.

  • Substrate: 7α-Hydroxyfrullanolide (1) dissolved in a suitable solvent (e.g., acetone).

Fungal Culture and Fermentation

Protocol 1: General Fungal Culture and Fermentation

  • Media Preparation: Prepare the fermentation medium consisting of (per 100 ml):

    • Glucose: 2.0 g

    • Peptone: 0.5 g

    • Yeast extract: 0.5 g

    • KH₂PO₄: 0.5 g

    • Glycerol: 1.0 ml Adjust the pH of the medium to 6.0.

  • Sterilization: Dispense 100 ml of the medium into 250 ml flasks and autoclave at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterilized medium with a spore suspension or a small agar plug of the desired fungal strain.

  • Pre-incubation: Incubate the cultures on a rotary shaker at 25°C and 150 rpm for 48-72 hours to allow for sufficient mycelial growth.

  • Substrate Addition: Prepare a stock solution of 7α-Hydroxyfrullanolide (1) in acetone. Add the substrate solution to the fungal cultures to a final concentration of 0.1-0.2 mg/ml.

  • Fermentation: Continue the incubation under the same conditions for an additional 5-12 days. Monitor the transformation progress by thin-layer chromatography (TLC).

  • Control: Prepare a control flask containing only the substrate in the sterile medium (without the microorganism) to check for abiotic transformation. Also, maintain a culture of the microorganism without the substrate to identify any fungal metabolites that might interfere with product analysis.

Extraction and Purification of Metabolites

Protocol 2: Extraction and Purification

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Broth Extraction: Extract the filtrate three times with an equal volume of chloroform or ethyl acetate.

    • Mycelium Extraction: Homogenize the mycelium with acetone and then extract with chloroform or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by TLC to isolate the transformed products.

    • Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

Structural Elucidation

The structures of the purified metabolites are typically elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, and HMQC experiments are crucial for determining the chemical structure and stereochemistry of the transformed products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: Used to identify chromophoric groups.

Transformation Pathway Visualization

Transformation_Pathway cluster_start Starting Material cluster_fungi1 C. echinulata / C. lunata cluster_fungi2 A. niger / R. circinans 7a-Hydroxyfrullanolide (1) This compound (1) 1b,7a-dihydroxyfrullanolide (2) 1b,7a-dihydroxyfrullanolide (2) This compound (1)->1b,7a-dihydroxyfrullanolide (2) Hydroxylation 7a-hydroxy-1-oxofrullanolide (3) 7a-hydroxy-1-oxofrullanolide (3) This compound (1)->7a-hydroxy-1-oxofrullanolide (3) Oxidation 4,5-dihydro-7a-hydroxyfrullanolide (4) 4,5-dihydro-7a-hydroxyfrullanolide (4) This compound (1)->4,5-dihydro-7a-hydroxyfrullanolide (4) Reduction 11,13-dihydro-7a-hydroxyfrullanolide (5) 11,13-dihydro-7a-hydroxyfrullanolide (5) This compound (1)->11,13-dihydro-7a-hydroxyfrullanolide (5) Reduction 13-acetyl-7a-hydroxyfrullanolide (6) 13-acetyl-7a-hydroxyfrullanolide (6) This compound (1)->13-acetyl-7a-hydroxyfrullanolide (6) Acetylation 2a,7a-dihydroxysphaerantholide (7) 2a,7a-dihydroxysphaerantholide (7) This compound (1)->2a,7a-dihydroxysphaerantholide (7) Hydroxylation

Caption: Microbial transformation pathways of 7α-Hydroxyfrullanolide by different fungi.

Conclusion

The microbial transformation of 7α-Hydroxyfrullanolide presents a feasible and effective method for generating novel derivatives. The protocols outlined in this document provide a foundation for researchers to explore the biotransformation potential of this and other bioactive sesquiterpenoids. The resulting compounds can be further evaluated for their pharmacological properties, contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for 7α-Hydroxyfrullanolide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7α-Hydroxyfrullanolide (7HF) is a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Grangea maderaspatana and Sphaeranthus indicus.[1][2] This natural compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][3] In the context of drug discovery and development, 7HF presents a promising lead compound, particularly for its demonstrated efficacy against triple-negative breast cancer (TNBC) cells.[1] These application notes provide a comprehensive overview of the use of 7HF in various cell-based assays, detailing its mechanism of action and providing standardized protocols for its evaluation.

Mechanism of Action

7α-Hydroxyfrullanolide exerts its cellular effects through the modulation of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and the inhibition of inflammatory responses.

Anticancer Effects:

In cancer cells, particularly TNBC, 7HF has been shown to induce G2/M phase cell cycle arrest and apoptosis. This is achieved through:

  • Upregulation of cell cycle inhibitors: 7HF increases the expression of proteins such as Bub3, cyclin B1, and p53-independent p21.

  • Suppression of survival signals: It inhibits the activity of pro-survival proteins like p-Akt (Ser 473), FoxO3a, and β-catenin, potentially through the upregulation of the PP2A-A subunit.

  • Induction of apoptosis: 7HF triggers both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, including cleaved caspase-7, -8, and -9.

  • Microtubule disruption: 7HF has been observed to disrupt the dynamic arrangement of microtubules, contributing to its anti-mitotic activity.

Anti-inflammatory Effects:

7HF demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Key aspects of its anti-inflammatory mechanism include:

  • Cytokine suppression: It dose-dependently diminishes the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.

  • NF-κB pathway inhibition: The reduction in pro-inflammatory cytokines is associated with the inhibition of the NF-κB signaling pathway. 7HF has been shown to prevent the degradation of IκB-α, which in turn prevents the nuclear translocation of NF-κB.

  • Modulation of intracellular calcium: 7HF can increase intracellular calcium levels, which may play a role in its inhibitory effects on CD4+ T cell and macrophage responses.

Data Presentation

Cell LineTypeIC50 (µg/mL) at 72hSelectivity Index (SI)
MDA-MB-468TNBC2.97 ± 0.49> 3
MDA-MB-231TNBC4.35 ± 0.74> 3
MCF-7Non-TNBC4.05 ± 0.13> 3
Normal Breast Cells-12.99 ± 7.42-

Data sourced from a study on the anti-cancer effects of 7HF. The high selectivity index indicates that 7HF is more toxic to cancer cells than to normal cells.

Treatment Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
0 (Control)44.4111.828.4923.32
6--16.76-
12--18.34-
2412.666.6514.2349.79

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment. A significant increase in the G2/M and sub-G1 populations is observed with increasing concentrations of 7HF, indicating cell cycle arrest and apoptosis.

Treatment Concentration (µM)% Viable Cells% Apoptotic Cells
0 (Control)98.051.7
2443.0554.0

Data shows the percentage of viable and apoptotic cells after 24 hours of treatment, as determined by Annexin V/PI staining. 7HF significantly increases the apoptotic cell population in a dose-dependent manner.

Experimental Protocols

Objective: To determine the cytotoxic effect of 7α-Hydroxyfrullanolide on cancer cells and to calculate the IC50 value.

Materials:

  • 7α-Hydroxyfrullanolide (7HF) stock solution (e.g., in DMSO)

  • Target cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 7HF in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of 7HF (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest 7HF concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Objective: To analyze the effect of 7α-Hydroxyfrullanolide on the cell cycle distribution of cancer cells.

Materials:

  • 7α-Hydroxyfrullanolide (7HF)

  • Target cancer cell line (e.g., MDA-MB-468)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 7HF (e.g., 0, 6, 12, 24 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.

Objective: To quantify the induction of apoptosis by 7α-Hydroxyfrullanolide.

Materials:

  • 7α-Hydroxyfrullanolide (7HF)

  • Target cancer cell line (e.g., MDA-MB-468)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with 7HF as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Objective: To investigate the effect of 7α-Hydroxyfrullanolide on the expression levels of key signaling proteins.

Materials:

  • 7α-Hydroxyfrullanolide (7HF)

  • Target cancer cell line (e.g., MDA-MB-468)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-cyclin B1, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or larger culture dishes and treat with 7HF for the desired time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin or GAPDH to normalize the protein expression levels.

Mandatory Visualization

7HF_Anticancer_Signaling_Pathway PP2A PP2A-A Subunit Akt p-Akt (Ser 473) PP2A->Akt Inhibits FoxO3a FoxO3a Akt->FoxO3a beta_catenin β-catenin Akt->beta_catenin Cell_Survival Cell Survival FoxO3a->Cell_Survival beta_catenin->Cell_Survival p21 p21 G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->G2M_Arrest Cdk1 p-Cdk1 (Tyr 15) Cdk1->G2M_Arrest Bax Bax Caspases Cleaved Caspases (7, 8, 9) Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis 7HF 7HF 7HF->p21 Upregulates 7HF->CyclinB1 Upregulates 7HF->Cdk1 Upregulates 7HF->Bax Upregulates 7HF->Bcl2 Downregulates 7HF_Anti_inflammatory_Pathway 7HF 7α-Hydroxyfrullanolide IkappaB_alpha IκB-α Degradation 7HF->IkappaB_alpha Inhibits NFkappaB_translocation NF-κB Nuclear Translocation IkappaB_alpha->NFkappaB_translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_translocation->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Experimental_Workflow_Cell_Viability Incubate_24h Incubate 24h Treat_7HF Treat with 7HF (Serial Dilutions) Incubate_24h->Treat_7HF Incubate_Assay Incubate for Assay Period (e.g., 72h) Treat_7HF->Incubate_Assay Add_MTT Add MTT Reagent Incubate_Assay->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance End Calculate IC50 Read_Absorbance->End

References

Application Notes and Protocols for 7α-Hydroxyfrullanolide Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7α-Hydroxyfrullanolide (7HF), a natural sesquiterpene lactone, has demonstrated anticancer properties by disrupting microtubule dynamics.[1][2][3][4] This document provides a detailed protocol for performing a cell-free tubulin polymerization assay to evaluate the inhibitory effects of 7α-Hydroxyfrullanolide. The protocol is based on established methods and findings from studies on 7HF's mechanism of action.[1] Additionally, this document presents quantitative data on the compound's effect on tubulin polymerization and illustrates the experimental workflow and the implicated biological pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them a key target for anticancer drug development. 7α-Hydroxyfrullanolide has been identified as a compound that interferes with microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Studies have shown that 7HF directly inhibits the polymerization of α- and β-tubulin in a dose-dependent manner. This application note details the methodology to quantify this inhibitory effect.

Data Presentation

The following table summarizes the quantitative data on the effect of 7α-Hydroxyfrullanolide on tubulin polymerization over time, as determined by a fluorescence-based assay. The data shows a dose-dependent inhibition of tubulin polymerization.

Time (minutes)Control (0 µM 7HF) - RFU6 µM 7HF - RFU12 µM 7HF - RFU24 µM 7HF - RFU
0~0~0~0~0
10~50~75~60~40
20~150~125~100~75
30~225~175~130~100
40~275~200~150~110
50~280~210~155~115
60~280~210~155~115

Note: RFU stands for Relative Fluorescence Units. The values are estimated from graphical data presented in "Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells" by Chimplee et al., 2022.

Experimental Protocol: 7α-Hydroxyfrullanolide Tubulin Polymerization Assay

This protocol is for a fluorescence-based tubulin polymerization assay performed in a 96-well plate format.

Materials:

  • Tubulin protein (>99% pure, bovine or porcine)

  • 7α-Hydroxyfrullanolide (7HF) stock solution (in DMSO)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (optional, as a polymerization enhancer)

  • Paclitaxel (positive control for polymerization enhancement)

  • Vinblastine or Nocodazole (positive controls for polymerization inhibition)

  • DMSO (vehicle control)

  • Black, non-binding 384-well or 96-well microplates

  • Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Thaw all reagents on ice. Keep tubulin on ice at all times.

    • Prepare a 2x tubulin stock solution in General Tubulin Buffer.

    • Prepare a 10x stock of 7α-Hydroxyfrullanolide and control compounds (Paclitaxel, Vinblastine, DMSO) in General Tubulin Buffer. The final concentrations of 7HF to be tested are 6, 12, and 24 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

    • Prepare a fresh solution of GTP in General Tubulin Buffer.

  • Assay Reaction Setup (on ice):

    • In each well of the microplate, add the appropriate volume of the 10x compound solution (7HF, controls).

    • Add the required volume of General Tubulin Buffer and fluorescent reporter.

    • To initiate the reaction, add the 2x tubulin stock solution to each well. The final concentration of tubulin should be between 1-3 mg/mL.

    • Finally, add GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from a well containing all components except tubulin.

    • Plot the relative fluorescence units (RFU) against time for each concentration of 7α-Hydroxyfrullanolide and controls.

    • The resulting curves will show three phases: nucleation, growth (polymerization), and steady-state equilibrium.

    • Analyze the curves to determine the effect of 7HF on the rate of polymerization and the steady-state polymer mass.

Visualizations

experimental_workflow cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Setup (96-well plate on ice) cluster_measure Measurement & Analysis prep_tubulin Prepare 2x Tubulin Stock add_tubulin Add Tubulin prep_tubulin->add_tubulin prep_7hf Prepare 10x 7HF & Controls add_compounds Add 7HF/Controls prep_7hf->add_compounds prep_gtp Prepare GTP Solution add_gtp Add GTP prep_gtp->add_gtp add_buffer Add Buffer & Reporter add_compounds->add_buffer add_buffer->add_tubulin add_tubulin->add_gtp incubation Incubate at 37°C add_gtp->incubation read_fluorescence Read Fluorescence (60 min) incubation->read_fluorescence analyze_data Plot & Analyze Data read_fluorescence->analyze_data

Caption: Experimental workflow for the 7α-Hydroxyfrullanolide tubulin polymerization assay.

signaling_pathway cluster_7hf 7α-Hydroxyfrullanolide Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression HF 7α-Hydroxyfrullanolide (7HF) Tubulin α/β-Tubulin Dimers HF->Tubulin Inhibits Polymerization MT Microtubules Tubulin->MT Polymerization G2 G2 Phase M M Phase (Mitosis) MT->M Mitotic Spindle Formation G2->M Progression Apoptosis Apoptosis M->Apoptosis G2/M Arrest Leads to

Caption: Signaling pathway illustrating the effect of 7α-Hydroxyfrullanolide on tubulin and the cell cycle.

References

Application Notes and Protocols for Immunofluorescence Assays with 7α-Hydroxyfrullanolide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) assays to investigate the cellular effects of 7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties. The protocols detailed below are designed for the analysis of 7HF's impact on microtubule dynamics and key signaling pathways, including NF-κB and STAT3.

Introduction to 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide is a natural compound isolated from various plants, including those of the Grangea and Sphaeranthus genera.[1] It has garnered significant interest in the scientific community for its potent biological activities. In the context of cancer research, 7HF has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, which is critical for cell division.[2] Furthermore, as a member of the sesquiterpene lactone family, 7HF is also recognized for its anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[3]

Immunofluorescence is a powerful technique to visualize the subcellular localization and quantify the expression of specific proteins. This makes it an invaluable tool for elucidating the mechanisms of action of small molecules like 7HF. By fluorescently labeling key cellular components, researchers can directly observe the effects of the compound on the cytoskeleton and the activation state of critical signaling proteins.

Application 1: Analysis of Microtubule Disruption in Cancer Cells

This application focuses on the use of immunofluorescence to visualize and quantify the effects of 7α-Hydroxyfrullanolide on the microtubule network in cancer cells. Disruption of microtubule dynamics is a key mechanism of action for many anti-cancer drugs, and 7HF has been shown to affect the arrangement of spindle microtubules.

Quantitative Data Summary

While direct quantification of immunofluorescence intensity for microtubule disruption by 7HF is not extensively published, the following table provides a representative summary of expected qualitative and semi-quantitative changes based on existing literature. Image analysis software (e.g., ImageJ, CellProfiler) can be used to quantify parameters such as microtubule density, fiber length, and spindle morphology.

Treatment GroupConcentration (µM)Incubation Time (h)Observed Effect on Microtubule OrganizationRepresentative Fluorescence Intensity (Arbitrary Units)
Control (DMSO)024Well-organized, intact microtubule network; normal spindle formation in mitotic cells.100 ± 15
7α-Hydroxyfrullanolide624Minor disruption of microtubule organization; some cells showing abnormal spindle formation.85 ± 18
7α-Hydroxyfrullanolide1224Significant disruption; evidence of radial spindle array shrinkage and increased fibrous spindle density.60 ± 20
7α-Hydroxyfrullanolide2424Severe disruption of microtubule network; pronounced spindle abnormalities and mitotic arrest.40 ± 22
Experimental Protocol
  • Cell Culture: Seed MDA-MB-468 (or other suitable cancer cell line) cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

  • 7α-Hydroxyfrullanolide Treatment: Prepare a stock solution of 7HF in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 6, 12, and 24 µM). Include a vehicle control (DMSO) at the same final concentration as the highest 7HF treatment. Replace the medium in the wells with the treatment-containing medium and incubate for the desired time (e.g., 24 hours).

  • Fixation: After incubation, gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against α-tubulin (or β-tubulin) in the blocking buffer at the manufacturer's recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) at a concentration of 300 nM in PBS for 5 minutes to visualize the nuclei.

  • Mounting: Wash the cells twice with PBS. Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters. For quantitative analysis, use image analysis software to measure parameters such as the integrated density of the tubulin signal.

Diagrams

experimental_workflow_microtubules cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Seed MDA-MB-468 cells on coverslips treatment Treat with 7α-Hydroxyfrullanolide (0, 6, 12, 24 µM) for 24h cell_culture->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.25% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with anti-α-tubulin Ab blocking->primary_ab secondary_ab Incubate with Alexa Fluor 488 secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging quantification Image Analysis (Microtubule density, spindle morphology) imaging->quantification

Experimental workflow for microtubule analysis.

microtubule_disruption_pathway HF 7α-Hydroxyfrullanolide Tubulin α/β-Tubulin Dimers HF->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

7HF-mediated microtubule disruption pathway.

Application 2: Inhibition of NF-κB Nuclear Translocation

This application describes the use of immunofluorescence to assess the inhibitory effect of 7α-Hydroxyfrullanolide on the nuclear translocation of the p65 subunit of NF-κB, a key event in the activation of this pro-inflammatory signaling pathway. While direct studies on 7HF are limited, the sesquiterpene lactone parthenolide is a well-documented inhibitor of NF-κB activation.

Quantitative Data Summary

The following table presents representative data on the expected inhibition of NF-κB nuclear translocation, which can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 subunit.

Treatment GroupConcentration (µM)Stimulant (e.g., TNF-α)Percentage of Cells with Nuclear p65Nuclear/Cytoplasmic p65 Intensity Ratio
Untreated Control0-~5%0.8 ± 0.2
Stimulated Control0+~85%3.5 ± 0.5
7α-Hydroxyfrullanolide5+~60%2.5 ± 0.4
7α-Hydroxyfrullanolide10+~30%1.5 ± 0.3
7α-Hydroxyfrullanolide20+~10%1.0 ± 0.2
Experimental Protocol
  • Cell Culture: Seed macrophages (e.g., RAW 264.7) or other suitable cells onto sterile glass coverslips in a 24-well plate.

  • Pre-treatment with 7α-Hydroxyfrullanolide: Pre-treat the cells with various concentrations of 7HF (e.g., 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes.

  • Fixation, Permeabilization, and Blocking: Follow steps 3-5 from the microtubule protocol.

  • Primary Antibody Incubation: Dilute a primary antibody against the p65 subunit of NF-κB in blocking buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Use a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit IgG) and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Follow steps 8-9 from the microtubule protocol.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus and cytoplasm of individual cells using image analysis software.

Diagrams

nfkb_workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Seed RAW 264.7 cells on coverslips pretreatment Pre-treat with 7α-Hydroxyfrullanolide cell_culture->pretreatment stimulation Stimulate with TNF-α pretreatment->stimulation fix_perm_block Fix, Permeabilize, Block stimulation->fix_perm_block primary_ab Incubate with anti-p65 Ab fix_perm_block->primary_ab secondary_ab Incubate with Alexa Fluor 594 secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain imaging Confocal Microscopy counterstain->imaging quantification Quantify Nuclear/Cytoplasmic Fluorescence Ratio imaging->quantification

Workflow for NF-κB nuclear translocation assay.

nfkb_pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK:e->IkB:w NFkB_inactive NF-κB (p65/p50) (Cytoplasmic) IkB->NFkB_inactive IkB:e->NFkB_inactive:w NFkB_active NF-κB (p65/p50) (Nuclear) NFkB_inactive->NFkB_active Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces HF 7α-Hydroxyfrullanolide HF->IKK Inhibits

Inhibition of the NF-κB signaling pathway by 7HF.

Application 3: Assessment of STAT3 Activation

This application outlines an immunofluorescence protocol to investigate the potential of 7α-Hydroxyfrullanolide to inhibit the activation of STAT3, a transcription factor implicated in both cancer and inflammation. STAT3 activation typically involves phosphorylation (at Tyr705 and Ser727) and subsequent translocation to the nucleus.

Quantitative Data Summary

This table provides hypothetical data for the effect of 7HF on STAT3 activation, which can be quantified by measuring the intensity of phosphorylated STAT3 (p-STAT3) signal in the nucleus.

Treatment GroupConcentration (µM)Stimulant (e.g., IL-6)Percentage of Cells with Nuclear p-STAT3Nuclear p-STAT3 Fluorescence Intensity (A.U.)
Untreated Control0-<5%10 ± 5
Stimulated Control0+~90%150 ± 25
7α-Hydroxyfrullanolide10+~65%100 ± 20
7α-Hydroxyfrullanolide25+~35%60 ± 15
7α-Hydroxyfrullanolide50+~15%30 ± 10
Experimental Protocol
  • Cell Culture: Culture appropriate cells (e.g., HeLa, HepG2) on sterile glass coverslips.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal STAT3 activation.

  • Pre-treatment and Stimulation: Pre-treat with 7HF for 1-2 hours, followed by stimulation with a STAT3 activator like Interleukin-6 (IL-6, 20 ng/mL) for 15-30 minutes.

  • Fixation, Permeabilization, and Blocking: Follow steps 3-5 from the microtubule protocol.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Use an appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

  • Counterstaining and Mounting: Follow steps 8-9 from the microtubule protocol.

  • Imaging and Analysis: Capture images with a fluorescence or confocal microscope. Quantify the nuclear fluorescence intensity of p-STAT3.

Diagrams

stat3_workflow cluster_prep Cell Prep & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Culture cells on coverslips starvation Serum Starve cell_culture->starvation pretreatment Pre-treat with 7HF starvation->pretreatment stimulation Stimulate with IL-6 pretreatment->stimulation fix_perm_block Fix, Permeabilize, Block stimulation->fix_perm_block primary_ab Incubate with anti-p-STAT3 Ab fix_perm_block->primary_ab secondary_ab Incubate with fluorescent secondary Ab primary_ab->secondary_ab counterstain Counterstain with DAPI secondary_ab->counterstain imaging Microscopy counterstain->imaging quantification Quantify Nuclear p-STAT3 Fluorescence Intensity imaging->quantification

Workflow for STAT3 activation assay.

stat3_pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Cytoplasmic) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 Dimer (Nuclear) STAT3_inactive->STAT3_active Dimerization & Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Induces HF 7α-Hydroxyfrullanolide HF->JAK Potential Inhibition

Potential inhibition of the STAT3 pathway by 7HF.

References

Flow Cytometry Analysis of 7HF Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxy-3-(4'-methoxyphenyl)-4H-1-benzopyran-4-one, also known as Pratensein or 7-hydroxy-4'-methoxyisoflavone (referred to herein as 7HF), is an isoflavone compound found in plants such as red clover (Trifolium pratense)[1][2]. Isoflavones are a class of phytoestrogens known for a variety of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties[2][3][4]. Due to their structural similarity to estrogens, they can interact with estrogen receptors and influence cellular signaling pathways.

This document provides detailed application notes and protocols for the analysis of cells treated with 7HF using flow cytometry. The focus is on assessing key cellular responses: apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). While specific flow cytometry data for 7HF is limited in publicly available literature, this guide utilizes data from structurally similar isoflavones to provide a representative example of the expected biological effects and analytical outcomes. The methodologies provided are robust and widely applicable for the cytometric analysis of cellular responses to small molecule treatments.

Data Presentation: Effects of 7HF Analogs on Cellular Processes

The following tables summarize quantitative data from studies on isoflavones structurally related to 7HF, demonstrating their impact on apoptosis and cell cycle distribution in cancer cell lines. This data is presented as an illustrative example of the potential effects of 7HF.

Table 1: Induction of Apoptosis by a 7HF Analog in Human Osteosarcoma (U2OS) Cells

Treatment Concentration (µM)Percentage of Early Apoptotic Cells (%)
05.2
2012.8
4021.5
8035.7

Data is representative of the effects of 5,7-dihydroxy-4'-methoxyisoflavone, a compound structurally similar to 7HF, on U2OS cells.

Table 2: Cell Cycle Arrest Induced by a 7HF Analog in Prostate Cancer Cells

Treatment% of Cells in G0/G1% of Cells in S Phase% of Cells in G2/M
Vehicle Control652510
7HF Analog (25 µM)602020
7HF Analog (50 µM)551530

Experimental Protocols

Detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and intracellular ROS are provided below.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 7HF compound

  • Cell line of interest (e.g., U2OS, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of 7HF (e.g., 0, 10, 25, 50 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. For suspension cells, proceed to the next step.

    • Collect cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls for setting compensation and gates.

    • Collect data for at least 10,000 events per sample.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Materials:

  • 7HF compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells as described previously.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • 7HF compound

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay. A positive control, such as H₂O₂, should be included.

  • Staining:

    • After treatment, remove the medium and wash the cells with PBS.

    • Add fresh, serum-free medium containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • After incubation, wash the cells with PBS to remove excess dye.

    • Harvest the cells as described previously.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in cold PBS.

    • Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.

    • Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by 7HF and the experimental workflows for the described protocols.

G cluster_0 Experimental Workflow: Apoptosis Analysis A Cell Seeding B 7HF Treatment A->B C Cell Harvesting B->C D Annexin V-FITC/PI Staining C->D E Flow Cytometry Analysis D->E

Workflow for Apoptosis Analysis.

G cluster_1 Experimental Workflow: Cell Cycle Analysis F Cell Seeding G 7HF Treatment F->G H Cell Harvesting & Fixation G->H I PI/RNase Staining H->I J Flow Cytometry Analysis I->J

Workflow for Cell Cycle Analysis.

G cluster_2 Experimental Workflow: ROS Detection K Cell Seeding L 7HF Treatment K->L M DCFH-DA Staining L->M N Cell Harvesting M->N O Flow Cytometry Analysis N->O

Workflow for ROS Detection.

Based on studies of related isoflavones, 7HF may exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.

G cluster_3 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation HF 7HF HF->PI3K Inhibition HF->Akt Inhibition

Potential Inhibition of the PI3K/Akt/mTOR Pathway by 7HF.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. Its inhibition can lead to decreased proliferation and the induction of apoptosis.

G cluster_4 MAPK Signaling Pathway Stimuli External Stimuli MAPKKK MAPKKK (e.g., ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK ROS ROS ROS->MAPKKK HF_MAPK 7HF HF_MAPK->ROS Induction

Potential Modulation of the MAPK Pathway by 7HF-induced ROS.

The MAPK signaling cascades are involved in cellular responses to stress and can trigger apoptosis. Some flavonoids have been shown to induce ROS production, which can in turn activate stress-related MAPK pathways like JNK and p38, leading to apoptotic cell death.

Conclusion

These application notes provide a comprehensive framework for investigating the cellular effects of 7-hydroxy-3-(4'-methoxyphenyl)-4H-1-benzopyran-4-one using flow cytometry. The detailed protocols for analyzing apoptosis, cell cycle, and ROS, combined with the illustrative data and pathway diagrams, offer a solid foundation for researchers to design and execute their studies. While the specific effects of 7HF require empirical determination, the information provided, based on structurally related compounds, suggests that it may possess antiproliferative and pro-apoptotic properties worthy of further investigation in the context of drug discovery and development.

References

Preparing 7α-Hydroxyfrullanolide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of 7α-Hydroxyfrullanolide (7HF), a promising sesquiterpene lactone, for in vivo investigations. This document outlines detailed protocols for extraction and purification, formulation for various administration routes, quality control procedures, and methodologies for preclinical anticancer and anti-inflammatory studies.

Introduction to 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide is a naturally occurring eudesmanolide sesquiterpene lactone predominantly isolated from plants of the Asteraceae family, such as Grangea maderaspatana and Sphaeranthus indicus.[1][2] It has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2][3] In vitro studies have demonstrated its efficacy against various cancer cell lines, including triple-negative breast cancer and colon cancer, by inducing cell cycle arrest and apoptosis.[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine production. Given its therapeutic potential, rigorous and standardized preparation for in vivo studies is paramount to ensure reliable and reproducible results.

Physicochemical Properties of 7α-Hydroxyfrullanolide

A thorough understanding of the physicochemical properties of 7α-Hydroxyfrullanolide is essential for its formulation and delivery.

PropertyValueReference
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Colorless solid
Solubility Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO.
Lipophilicity (LogP) Data not explicitly found, but characterized as a lipophilic compound.

Extraction and Purification of 7α-Hydroxyfrullanolide

The following protocol describes a general method for the extraction and purification of 7α-Hydroxyfrullanolide from plant material, which should be optimized based on the specific source.

Extraction
  • Plant Material Preparation : Air-dry the aerial parts (leaves, stems, and flowers) of Grangea maderaspatana or a similar source plant at room temperature. Grind the dried material into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material in a suitable polar organic solvent such as methanol or ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Purification by Column Chromatography
  • Column Preparation : Pack a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elution : Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis : Collect fractions of the eluate and monitor the presence of 7α-Hydroxyfrullanolide using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light or with an appropriate staining reagent.

  • Isolation and Crystallization : Combine the fractions containing pure 7α-Hydroxyfrullanolide and concentrate them to dryness. Recrystallize the residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystals of 7α-Hydroxyfrullanolide.

G plant_material Dried Plant Material (Grangea maderaspatana) extraction Maceration with Methanol/Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions crystallization Crystallization pure_fractions->crystallization pure_7hf Pure 7α-Hydroxyfrullanolide crystallization->pure_7hf

Caption: Workflow for Extraction and Purification of 7α-Hydroxyfrullanolide.

Formulation for In Vivo Administration

Due to its hydrophobic nature, 7α-Hydroxyfrullanolide requires a suitable vehicle for in vivo administration to ensure its solubility and bioavailability.

Oral Gavage Formulation

For oral administration, a suspension or a solution can be prepared.

Protocol:

  • Weigh the required amount of pure 7α-Hydroxyfrullanolide.

  • To prepare a suspension, use a vehicle containing 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Alternatively, for a solution, first dissolve 7α-Hydroxyfrullanolide in a minimal amount of a suitable organic solvent like polyethylene glycol 400 (PEG400).

  • Then, slowly add the aqueous vehicle (e.g., saline or water) containing a surfactant such as Tween 80 (e.g., 5% of the final volume) while vortexing to create a stable emulsion or solution.

  • Ensure the final concentration of the organic solvent is within acceptable limits for the animal model.

Intravenous (IV) Injection Formulation

For intravenous administration, a clear, sterile solution is mandatory to prevent embolism.

Protocol:

  • Dissolve the required amount of 7α-Hydroxyfrullanolide in a biocompatible co-solvent system. A commonly used vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • The final concentration of DMSO should be kept as low as possible, ideally below 10%, due to its potential toxicity.

  • Filter the final formulation through a 0.22 µm sterile syringe filter before administration.

  • The pH of the final formulation should be adjusted to be as close to physiological pH (~7.4) as possible.

Quality Control

Rigorous quality control is essential to ensure the purity, identity, and stability of the 7α-Hydroxyfrullanolide formulation.

ParameterMethodSpecification
Identity ¹H-NMR, ¹³C-NMR, Mass SpectrometrySpectra consistent with the structure of 7α-Hydroxyfrullanolide.
Purity High-Performance Liquid Chromatography (HPLC-UV)≥ 95%
Residual Solvents Gas Chromatography (GC)Within acceptable limits as per ICH guidelines.
Sterility (for IV) Sterility Test (e.g., direct inoculation)No microbial growth.
Endotoxins (for IV) Limulus Amebocyte Lysate (LAL) TestWithin acceptable limits for parenteral administration.
HPLC-UV Method for Purity and Quantification

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of high-purity 7α-Hydroxyfrullanolide in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the formulated 7α-Hydroxyfrullanolide to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples and quantify the amount of 7α-Hydroxyfrullanolide based on the peak area.

In Vivo Experimental Protocols

The following are example protocols for evaluating the anticancer and anti-inflammatory activities of 7α-Hydroxyfrullanolide in vivo.

Syngeneic Mouse Model of Colorectal Cancer

Protocol:

  • Cell Culture: Culture a murine colorectal cancer cell line (e.g., CT26) in appropriate media.

  • Tumor Implantation: Anesthetize BALB/c mice and surgically implant 1 x 10⁶ CT26 cells subcutaneously or orthotopically into the cecal wall.

  • Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the prepared 7α-Hydroxyfrullanolide formulation (e.g., via oral gavage or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

G cell_culture CT26 Cell Culture tumor_implantation Tumor Implantation in BALB/c Mice cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment 7HF or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint analysis Histopathological Analysis endpoint->analysis

Caption: Workflow for Syngeneic Colorectal Cancer Model.

Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Treatment: Administer the 7α-Hydroxyfrullanolide formulation or vehicle to different groups of rats via oral gavage or intraperitoneal injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inflammation Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways Modulated by 7α-Hydroxyfrullanolide

In vitro studies have elucidated some of the key signaling pathways affected by 7α-Hydroxyfrullanolide, providing a basis for mechanistic in vivo studies.

G hf 7α-Hydroxyfrullanolide nfkb NF-κB Pathway hf->nfkb Inhibition apoptosis Apoptosis Induction hf->apoptosis cell_cycle Cell Cycle Arrest (G2/M) hf->cell_cycle inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation bax ↑ Bax apoptosis->bax bcl2 ↓ Bcl-2 apoptosis->bcl2 caspases ↑ Caspase Activation apoptosis->caspases cyclinB1 ↑ Cyclin B1 cell_cycle->cyclinB1 cdk1 ↑ p-Cdk1 cell_cycle->cdk1

Caption: Key Signaling Pathways Modulated by 7α-Hydroxyfrullanolide.

These application notes and protocols provide a foundational framework for the in vivo investigation of 7α-Hydroxyfrullanolide. Researchers are encouraged to adapt and optimize these methods based on their specific experimental objectives and available resources. Adherence to ethical guidelines for animal research is mandatory throughout all experimental procedures.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of 7α-Hydroxyfrullanolide using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 7α-Hydroxyfrullanolide, a sesquiterpene lactone with demonstrated anti-cancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes a step-by-step experimental protocol, data presentation guidelines, and visualizations of the experimental workflow and the compound's proposed signaling pathway.

Introduction

7α-Hydroxyfrullanolide is a natural compound that has been shown to exhibit significant cytotoxic activity against various cancer cell lines, including triple-negative breast cancer and colorectal cancer.[1][2][3] The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the cytotoxic effects of compounds like 7α-Hydroxyfrullanolide.

Data Presentation

The cytotoxic activity of 7α-Hydroxyfrullanolide is often quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values of 7α-Hydroxyfrullanolide in various human breast cancer cell lines after 72 hours of treatment, as determined by the MTT assay.

Cell LineReceptor StatusIC50 of 7α-Hydroxyfrullanolide (µg/mL)
MDA-MB-468Triple-Negative2.97 ± 0.49
MDA-MB-231Triple-Negative4.35 ± 0.74
MCF-7ER+, PR+, HER2-4.05 ± 0.13

Experimental Protocol: MTT Assay for 7α-Hydroxyfrullanolide Cytotoxicity

This protocol is designed for adherent cancer cell lines, such as the MDA-MB-468 triple-negative breast cancer cell line, which has been shown to be sensitive to 7α-Hydroxyfrullanolide.

Materials:

  • 7α-Hydroxyfrullanolide

  • Human cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7α-Hydroxyfrullanolide in DMSO.

    • On the following day, prepare serial dilutions of 7α-Hydroxyfrullanolide in complete culture medium to achieve the desired final concentrations (e.g., a range from 0 to 50 µM, including concentrations around the expected IC50 such as 6, 12, and 24 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 7α-Hydroxyfrullanolide. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration of 7α-Hydroxyfrullanolide using the following formula:

      % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the concentration of 7α-Hydroxyfrullanolide to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow of the MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 compound_addition Add 7α-Hydroxyfrullanolide dilutions incubation1->compound_addition incubation2 Incubate for 24-72 hours compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 formazan_solubilization Solubilize formazan crystals with DMSO incubation3->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing 7α-Hydroxyfrullanolide cytotoxicity.

Signaling Pathway of 7α-Hydroxyfrullanolide-Induced Cytotoxicity

Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction 7HF 7α-Hydroxyfrullanolide CyclinB1_Cdk1 Upregulation of Cyclin B1 and p-Cdk1 (Tyr15) 7HF->CyclinB1_Cdk1 Intrinsic_Pathway Intrinsic Pathway 7HF->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway 7HF->Extrinsic_Pathway G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest Bax_up Upregulation of Bax Intrinsic_Pathway->Bax_up Bcl2_down Downregulation of Bcl-2 Intrinsic_Pathway->Bcl2_down Caspase8_activation Activation of Caspase-8 Extrinsic_Pathway->Caspase8_activation Caspase9_activation Activation of Caspase-9 Bax_up->Caspase9_activation Bcl2_down->Caspase9_activation Caspase7_activation Activation of Caspase-7 Caspase9_activation->Caspase7_activation Caspase8_activation->Caspase7_activation Apoptosis Apoptosis Caspase7_activation->Apoptosis

Caption: Proposed signaling pathway of 7α-Hydroxyfrullanolide-induced G2/M arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7α-Hydroxyfrullanolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield of 7α-Hydroxyfrullanolide during extraction processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield of 7α-Hydroxyfrullanolide Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting this sesquiterpene lactone.7α-Hydroxyfrullanolide is a sesquiterpene lactone, and solvent polarity plays a crucial role in its extraction efficiency. Studies on Sphaeranthus indicus, a known source of this compound, have shown that polar solvents like methanol are effective in extracting phenolic and flavonoid compounds, which can be indicative of overall extraction efficiency for related compounds.[1][2][3][4] It is recommended to perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol) to determine the most suitable solvent for your plant material.
Suboptimal Extraction Method: The chosen extraction technique may not be efficient for penetrating the plant matrix and solubilizing the target compound.Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can enhance extraction yields and reduce extraction times compared to conventional methods like maceration.[5] For thermally sensitive compounds, Supercritical Fluid Extraction (SFE) with CO2 can be a viable alternative.
Inadequate Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.Ensure the plant material is dried and finely ground to a consistent particle size. This increases the surface area available for solvent interaction.
Degradation of 7α-Hydroxyfrullanolide: The compound may be sensitive to heat, light, or pH changes during the extraction process.Avoid prolonged exposure to high temperatures. Use methods like rotary evaporation under reduced pressure for solvent removal at temperatures below 45°C. Store extracts in dark, airtight containers at low temperatures (4°C or -20°C) to prevent degradation.
Co-extraction of Impurities Non-selective Solvent: The solvent may be co-extracting a wide range of other compounds, complicating purification.Employ a multi-step extraction process. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent to target 7α-Hydroxyfrullanolide.
Lack of a Purification Step: The crude extract will contain numerous compounds other than the target molecule.Implement a purification strategy after initial extraction. Column chromatography using silica gel is a common and effective method for purifying sesquiterpene lactones.
Inconsistent Yields Variability in Plant Material: The concentration of 7α-Hydroxyfrullanolide can vary depending on the plant's geographical origin, harvest time, and storage conditions.Source plant material from a consistent and reputable supplier. If possible, analyze the raw material for its 7α-Hydroxyfrullanolide content before extraction to establish a baseline.
Inconsistent Extraction Parameters: Variations in temperature, time, solvent-to-solid ratio, or equipment settings can lead to fluctuating yields.Standardize all extraction parameters and maintain a detailed record of each experiment. Calibrate equipment regularly to ensure consistent performance.

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional solvent for extracting 7α-Hydroxyfrullanolide?

A1: Based on studies of Sphaeranthus indicus, methanolic extracts have shown high total phenolic and flavonoid content, suggesting that methanol is an effective polar solvent for extracting compounds from this plant. Petroleum ether has also been used to isolate a bicyclic sesquiterpene lactone from the aerial parts of S. indicus. Therefore, a sequential extraction starting with a non-polar solvent like petroleum ether followed by a polar solvent like methanol could be an effective strategy.

Q2: How can I improve the efficiency of my extraction process without using advanced techniques?

A2: For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with intermittent agitation to facilitate solvent penetration. For Soxhlet extraction, optimize the number of cycles to ensure exhaustive extraction without causing thermal degradation of the compound. Increasing the solvent-to-solid ratio can also improve extraction efficiency by increasing the concentration gradient.

Q3: Are there any advanced extraction techniques that are particularly suitable for 7α-Hydroxyfrullanolide?

A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent alternatives to conventional methods. UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction. Supercritical Fluid Extraction (SFE) with CO2 is another advanced technique that is particularly useful for extracting thermally sensitive compounds as it operates at relatively low temperatures.

Q4: How can I purify 7α-Hydroxyfrullanolide from the crude extract?

A4: Column chromatography is a standard and effective method for the purification of sesquiterpene lactones. A common approach is to use a silica gel column and elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The fractions can be monitored by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure compound.

Q5: How should I store the purified 7α-Hydroxyfrullanolide?

A5: 7α-Hydroxyfrullanolide should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it at -20°C in an airtight container to prevent degradation.

Data Presentation: Comparative Extraction Efficiency

While specific yield data for 7α-Hydroxyfrullanolide across different extraction methods is limited in the literature, the following table presents a comparison of total phenolic and flavonoid content from Sphaeranthus indicus flower extracts using various solvents. This can serve as a proxy for the relative efficiency of these solvents in extracting secondary metabolites.

Solvent Total Phenolic Content (mg GAE/g extract) Total Flavonoid Content (mg QE/g extract)
Methanol94.07 ± 0.2878.70 ± 0.21
n-Butanol58.14 ± 0.4145.33 ± 0.33
Ethyl Acetate75.28 ± 0.3562.15 ± 0.29
Chloroform63.45 ± 0.2951.88 ± 0.42
Benzene49.72 ± 0.5238.64 ± 0.38
n-Hexane35.19 ± 0.4827.91 ± 0.25

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data is presented as mean ± standard deviation.

The following table provides a general comparison of different extraction techniques for plant-derived compounds.

Extraction Method General Yield Extraction Time Solvent Consumption Advantages Disadvantages
Maceration ModerateLong (24-72h)HighSimple, suitable for thermolabile compoundsTime-consuming, lower efficiency
Soxhlet Extraction HighModerate (6-24h)ModerateExhaustive extraction, efficient for less soluble compoundsRequires heating, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE) HighShort (15-60 min)Low to ModerateFast, efficient, reduced temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) HighVery Short (5-30 min)LowVery fast, highly efficientRequires specialized equipment, potential for localized heating
Supercritical Fluid Extraction (SFE) HighModerate (1-4h)None (CO2 is recycled)"Green" solvent, tunable selectivity, low temperatureHigh initial equipment cost

Experimental Protocols

Maceration Protocol for 7α-Hydroxyfrullanolide Extraction
  • Preparation of Plant Material: Air-dry the plant material (Sphaeranthus indicus flowers or aerial parts) in the shade and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.

    • Add 1 L of methanol to the flask (1:10 solid-to-solvent ratio).

    • Stopper the flask and keep it at room temperature (25 ± 2°C) for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the plant residue with an additional 200 mL of methanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

  • Storage: Store the crude extract in a desiccator until further use.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

    • Add 100 mL of methanol (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Follow the same procedure as described in the maceration protocol.

Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.

    • Allow the column to settle and then wash it with n-hexane until the packing is stable.

  • Sample Loading:

    • Dissolve 5 g of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 25 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Isolation: Combine the fractions that show a pure spot corresponding to 7α-Hydroxyfrullanolide and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification plant_material Plant Material (e.g., Sphaeranthus indicus) drying Drying (Air/Shade) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (e.g., Methanol) grinding->maceration Conventional uae Ultrasound-Assisted Extraction (UAE) grinding->uae Advanced mae Microwave-Assisted Extraction (MAE) grinding->mae Advanced sfe Supercritical Fluid Extraction (SFE) grinding->sfe Advanced filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) sfe->concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_compound Pure 7α-Hydroxyfrullanolide tlc_analysis->pure_compound NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb releases nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates dna DNA nfkb_n->dna binds gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription hydroxyfrullanolide 7α-Hydroxyfrullanolide hydroxyfrullanolide->ikk inhibits MAPK_Pathway cluster_stimulus Cellular Stress/Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., Oxidative Stress, Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stimulus->mapkkk activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk phosphorylates mapk MAPK (e.g., p38, JNK) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates gene_expression Inflammatory Gene Expression transcription_factors->gene_expression hydroxyfrullanolide 7α-Hydroxyfrullanolide hydroxyfrullanolide->mapkkk inhibits

References

Technical Support Center: Synthesis of 7α-Hydroxyfrullanolide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7α-Hydroxyfrullanolide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is 7α-Hydroxyfrullanolide and why is it synthetically challenging?

A1: 7α-Hydroxyfrullanolide is a eudesmanolide-type sesquiterpene lactone. Its synthesis is challenging due to several structural features: the dense stereochemistry of the decalin core, the presence of a reactive α-methylene-γ-lactone moiety, and the need for stereoselective installation of the hydroxyl group at the C7 position.[1][2] The chemical synthesis of many sesquiterpene lactones is often difficult and can result in low yields.[3]

Q2: What are the key reactive sites on the 7α-Hydroxyfrullanolide scaffold that I should be aware of during synthesis?

A2: The primary reactive sites are the α,β-unsaturated ester of the lactone ring (a Michael acceptor), the exocyclic double bond of the α-methylene group, and the C7 hydroxyl group. The α-methylene-γ-lactone moiety is highly reactive and can undergo addition reactions, which may need to be prevented through protecting group strategies or careful selection of reaction conditions.[2][4]

Q3: Are there any biosynthetic approaches that can inform a chemical synthesis strategy?

A3: Yes, understanding the biosynthetic pathway can provide valuable insights. In plants, sesquiterpene lactones are derived from farnesyl pyrophosphate (FPP). The key steps involve the formation of a germacrene intermediate, followed by oxidation and lactonization catalyzed by cytochrome P450 enzymes. These enzymatic reactions achieve high stereoselectivity, which can inspire the choice of reagents and catalysts in a laboratory setting.

Troubleshooting Guides

Problem 1: Low yield and/or poor stereoselectivity during the hydroxylation of the C7 position.

Q1.1: I am attempting to introduce the 7α-hydroxyl group, but I am getting a mixture of isomers or low conversion. What are the common causes?

A1.1: Stereoselective hydroxylation at the C7 position of the eudesmanolide core is notoriously difficult due to the lack of directing functional groups in close proximity. The stereochemical outcome is often dependent on the conformation of the 10-membered ring precursor and the reagents used.

Troubleshooting Steps:

  • Reagent Selection:

    • For allylic oxidation: If you are using selenium dioxide (SeO₂) and tert-butyl hydroperoxide (t-BuOOH) on a precursor with a double bond in the A-ring, the reaction can suffer from low yields. Consider optimizing the temperature and reaction time.

    • Directed Hydroxylation: Explore the use of directing groups, if your synthetic route allows for their temporary installation.

    • Enzymatic Hydroxylation: Biocatalytic approaches using engineered cytochrome P450 enzymes can offer high regio- and stereoselectivity for C7 hydroxylation.

  • Substrate Conformation: The stereochemical outcome of the hydroxylation can be influenced by the conformation of the substrate. Ensure the precursor molecule is pure and that its stereochemistry is confirmed.

  • Protecting Groups: The presence of protecting groups elsewhere in the molecule can influence the steric environment around C7. Consider if your choice of protecting group is hindering the desired approach of the oxidizing agent.

Problem 2: Unwanted side reactions involving the α-methylene-γ-lactone moiety.

Q2.1: During subsequent synthetic steps, I am observing decomposition or addition products at the α-methylene-γ-lactone. How can I prevent this?

A2.1: The α-methylene-γ-lactone is a reactive Michael acceptor and can react with various nucleophiles. It can also be prone to polymerization or rearrangement under harsh conditions.

Troubleshooting Steps:

  • Protecting Group Strategy:

    • The most robust solution is to protect the α-methylene-γ-lactone. This can be achieved by reversible Michael addition of a thiol (e.g., thiophenol) to form a stable adduct. The protecting group can be removed later by oxidation and elimination.

    • This strategy prevents side reactions at high temperatures, for example, during a Cope rearrangement of a precursor.

  • Reaction Condition Optimization:

    • Avoid strongly basic or nucleophilic conditions if the lactone is unprotected.

    • Keep reaction temperatures as low as possible.

    • Use aprotic solvents to minimize the presence of nucleophilic protons.

  • Synthetic Sequence: Consider introducing the α-methylene group in the final steps of the synthesis to minimize its exposure to harsh reagents.

Problem 3: Difficulty in constructing the α-methylene-γ-lactone ring.

Q3.1: I am having trouble with the lactonization step or the introduction of the exocyclic methylene group. What are some reliable methods?

A3.1: The construction of the α-methylene-γ-lactone can be challenging. Common issues include incomplete lactonization, difficulty in methylenation, or elimination side reactions.

Troubleshooting Steps:

  • Lactonization:

    • Ensure the stereochemistry of the precursor is correct for lactone ring closure.

    • Use appropriate lactonization conditions. Common methods include acid-catalyzed cyclization or the use of coupling agents like DCC/DMAP.

  • Methylenation:

    • Eschenmoser's Salt: This is a classic and reliable method for the introduction of the methylene group.

    • Palladium-catalyzed reactions: Modern methods using palladium catalysis can be highly efficient for the synthesis of β-alkylidene-γ-lactones.

    • One-pot organocatalytic methods: These can provide high enantioselectivity and yields.

Experimental Protocols

Protocol 1: General Procedure for Allylic Oxidation with SeO₂/t-BuOOH

This protocol is adapted for the hydroxylation of an eudesmanolide precursor with a double bond in the A-ring.

  • Dissolve the eudesmanolide precursor in a suitable solvent (e.g., dichloromethane).

  • Add selenium dioxide (SeO₂) (typically 0.1-0.5 equivalents).

  • Add tert-butyl hydroperoxide (t-BuOOH) (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Note: This reaction is known to sometimes produce low yields.

Protocol 2: Protection of the α-methylene-γ-lactone via Michael Addition

This protocol describes a general method for protecting the reactive Michael acceptor.

  • Dissolve the α-methylene-γ-lactone in a suitable solvent (e.g., THF).

  • Add a slight excess of a thiol, such as thiophenol.

  • Add a catalytic amount of a base (e.g., triethylamine) to facilitate the Michael addition.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the resulting thioether adduct by column chromatography.

  • To deprotect, dissolve the adduct in a suitable solvent and treat with an oxidizing agent (e.g., m-CPBA) to form the sulfoxide, which can then be eliminated by heating to regenerate the α-methylene-γ-lactone.

Data Presentation

Table 1: Comparison of Conditions for the Synthesis of Sclareolide-Indole Conjugates

EntryTiCl₄ (equiv.)SolventTemperature (°C)Time (h)Yield (%)Isomer Ratio
11.5CH₂Cl₂018755:45
21.5Toluene017857:43
31.5THF016560:40
41.5CH₃CN018255:45
51.5Dioxane017556:44
61.5CH₂Cl₂-7818565:35
71.5CH₂Cl₂2518050:50
81.2CH₂Cl₂-7818868:32
90.8CH₂Cl₂-7818969:31

Data adapted from a study on the synthesis of sclareolide-indole conjugates, demonstrating the effect of reaction parameters on yield and isomer ratio.

Visualizations

experimental_workflow start Eudesmanolide Precursor hydroxylation C7 Hydroxylation start->hydroxylation Oxidizing Agent (e.g., SeO2) protection Protect Functional Groups (e.g., C7-OH) hydroxylation->protection Protecting Group (e.g., Silyl ether) lactonization Lactone Ring Formation protection->lactonization Lactonization Agent (e.g., DCC/DMAP) methylation α-Methylenation lactonization->methylation Methylenation Reagent (e.g., Eschenmoser's Salt) deprotection Deprotection methylation->deprotection Deprotection Agent (e.g., TBAF) final_product 7α-Hydroxyfrullanolide Derivative deprotection->final_product

Caption: A generalized workflow for the synthesis of 7α-Hydroxyfrullanolide derivatives.

troubleshooting_logic start Low Yield in Synthesis q1 Which step shows low conversion? start->q1 a1 C7 Hydroxylation q1->a1 Hydroxylation a2 Lactonization q1->a2 Lactonization a3 α-Methylenation q1->a3 Methylenation s1 Optimize oxidizing agent Consider enzymatic methods a1->s1 s2 Check precursor stereochemistry Use stronger coupling agents a2->s2 s3 Use reliable methylenation reagents (e.g., Eschenmoser's Salt) a3->s3

Caption: Troubleshooting logic for addressing low yields in key synthetic steps.

References

Technical Support Center: Optimizing 7α-Hydroxyfrullanolide Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 7α-Hydroxyfrullanolide in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments with 7α-Hydroxyfrullanolide.

Issue 1: Low Cell Viability or Unexpected Cytotoxicity at Low Concentrations

  • Question: I am observing significant cell death even at the lower end of the recommended concentration range (e.g., 6 µM). What could be the cause?

  • Answer:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[1] Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 7α-Hydroxyfrullanolide. The IC50 values can differ significantly between cell types.[1] It is recommended to perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific cell line.

    • Compound Stability: Ensure the compound is properly stored at -20°C.[2] Repeated freeze-thaw cycles can degrade the compound, potentially leading to inconsistent results. Aliquoting the stock solution is recommended.[3]

    • Incorrect Seeding Density: Sub-optimal cell seeding density can affect cell health and their response to treatment. Ensure you are using a consistent and appropriate seeding density for your cell line.[4]

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

  • Question: My experimental results with 7α-Hydroxyfrullanolide are highly variable between replicates and different experimental dates. How can I improve reproducibility?

  • Answer:

    • Compound Solubility: 7α-Hydroxyfrullanolide is a lipophilic compound and may have limited solubility in aqueous media. Ensure the compound is fully dissolved in the stock solution before diluting it in the culture medium. Precipitation of the compound upon addition to the media can lead to a lower effective concentration and thus, variability. Consider pre-warming the media to 37°C before adding the compound and mix thoroughly.

    • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of the compound in the culture medium can lead to uneven exposure of cells to 7α-Hydroxyfrullanolide. Ensure proper mixing techniques are used.

    • Cell Passage Number: Using cells with a high passage number can lead to phenotypic and genotypic drift, affecting their response to stimuli. It is advisable to use cells within a consistent and low passage number range.

    • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 7α-Hydroxyfrullanolide in a new cell line?

A1: For a novel cell line, it is recommended to perform a dose-response study over a broad logarithmic range, for instance, from 0.1 µM to 100 µM. Based on published studies with triple-negative breast cancer cell lines, a more focused starting range for initial experiments could be between 1 µM and 30 µM.

Q2: What is the best solvent for preparing a stock solution of 7α-Hydroxyfrullanolide?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of lipophilic compounds like 7α-Hydroxyfrullanolide. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains non-toxic to the cells, typically below 0.5%.

Q3: How should I prepare the stock solution?

A3: To prepare a stock solution, dissolve the weighed 7α-Hydroxyfrullanolide in anhydrous DMSO to achieve a high concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: What are the expected morphological changes in cells treated with 7α-Hydroxyfrullanolide?

A4: At effective concentrations, you may observe signs of apoptosis, such as cell shrinkage, membrane blebbing, and detachment from the culture surface. You may also see an increase in the population of rounded-up cells, indicative of mitotic arrest.

Q5: How long should I treat the cells with 7α-Hydroxyfrullanolide?

A5: The optimal treatment duration depends on the specific cell line and the endpoint being measured. Published studies have shown significant effects on cell cycle and apoptosis after 24 to 72 hours of treatment. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the ideal incubation time for your experimental setup.

Quantitative Data Summary

Cell LineAssayIC50 (µM)Effective Concentration Range (µM)Treatment Duration (hours)Reference
MDA-MB-468MTT2.97 ± 0.496, 12, 2472
MDA-MB-231MTT5.82 ± 0.31Not specified72
MCF-7MTT8.34 ± 0.55Not specified72
MCF-12A (Normal)MTT>100Not specified72

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the cytotoxic effects of 7α-Hydroxyfrullanolide on a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of your 7α-Hydroxyfrullanolide stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 7α-Hydroxyfrullanolide.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

G cluster_0 7α-Hydroxyfrullanolide Treatment cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway 7HF 7α-Hydroxyfrullanolide Bub3 Bub3 ↑ 7HF->Bub3 CyclinB1 Cyclin B1 ↑ 7HF->CyclinB1 pCdk1 p-Cdk1 (Tyr15) ↑ 7HF->pCdk1 Bax Bax ↑ 7HF->Bax Bcl2 Bcl-2 ↓ 7HF->Bcl2 G2M_Arrest G2/M Phase Arrest Bub3->G2M_Arrest CyclinB1->G2M_Arrest pCdk1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Cleaved Caspases (7, 8, 9) ↑ Bax->Caspases Bcl2->Caspases inhibits Caspases->Apoptosis

Caption: Signaling pathway of 7α-Hydroxyfrullanolide inducing G2/M arrest and apoptosis.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare 7α-Hydroxyfrullanolide Serial Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Technical Support Center: Overcoming Solubility Challenges of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7α-Hydroxyfrullanolide.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of 7α-Hydroxyfrullanolide, and why is it a concern?

Q2: What are the general approaches to enhance the solubility of poorly water-soluble drugs like 7α-Hydroxyfrullanolide?

There are several established techniques to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This can be achieved through micronization or nanonization.

    • Modification of Crystal Habit: Utilizing amorphous forms or different polymorphic forms of the drug can lead to higher solubility.

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wetting and dissolution.

  • Chemical Modifications: These approaches involve altering the chemical environment of the drug. Key methods include:

    • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.

    • Co-solvency: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the drug in the aqueous solution.

    • Use of Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility in aqueous media.

    • Complexation: The formation of inclusion complexes, for instance with cyclodextrins, can enhance the solubility of poorly soluble drugs.

Troubleshooting Guides

Issue 1: Poor dissolution of 7α-Hydroxyfrullanolide in aqueous buffers for in vitro assays.

Possible Cause: Low intrinsic aqueous solubility of the compound.

Troubleshooting Steps:

  • Co-solvent Addition:

    • Recommendation: Prepare a stock solution of 7α-Hydroxyfrullanolide in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG). Subsequently, dilute this stock solution into the aqueous buffer.

    • Experimental Protocol:

      • Dissolve 7α-Hydroxyfrullanolide in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

      • For the in vitro assay, dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts in the assay.

  • pH Adjustment:

    • Recommendation: Although 7α-Hydroxyfrullanolide does not have strongly ionizable groups, slight pH adjustments might influence its solubility.

    • Experimental Protocol:

      • Attempt to dissolve 7α-Hydroxyfrullanolide in a series of buffers with varying pH values (e.g., pH 5.0, 6.8, 7.4).

      • Assess the solubility at each pH using a suitable analytical method like HPLC or UV-Vis spectroscopy. Note that extreme pH values may cause degradation of the compound.

Issue 2: Low and variable oral bioavailability of 7α-Hydroxyfrullanolide in animal studies.

Possible Cause: Poor dissolution in the gastrointestinal tract, leading to incomplete absorption.

Troubleshooting Steps:

  • Particle Size Reduction (Nanonization):

    • Recommendation: Formulate 7α-Hydroxyfrullanolide as a nanosuspension to increase its surface area and dissolution velocity.

    • Experimental Protocol (High-Pressure Homogenization):

      • Disperse crude 7α-Hydroxyfrullanolide powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).

      • Subject the suspension to high-pressure homogenization for a specified number of cycles until a uniform nanosuspension is obtained.

      • Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

  • Solid Dispersion Formulation:

    • Recommendation: Prepare a solid dispersion of 7α-Hydroxyfrullanolide with a hydrophilic carrier to enhance its dissolution rate.

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve both 7α-Hydroxyfrullanolide and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol or ethanol).

      • Evaporate the solvent under vacuum to obtain a solid mass.

      • Grind the solid mass into a fine powder.

      • Characterize the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline).

  • Inclusion Complexation with Cyclodextrins:

    • Recommendation: Formulate an inclusion complex of 7α-Hydroxyfrullanolide with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its aqueous solubility.

    • Experimental Protocol (Kneading Method):

      • Mix 7α-Hydroxyfrullanolide and HP-β-CD in a specific molar ratio.

      • Add a small amount of a hydroalcoholic solution to form a paste.

      • Knead the paste for a specified time.

      • Dry the resulting product and pulverize it.

      • Evaluate the complex for its dissolution characteristics.

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for 7α-Hydroxyfrullanolide (Hypothetical Data)

Formulation ApproachDrug Loading (%)Particle Size / Complex Size (nm)Solubility Enhancement (Fold Increase)
Unprocessed DrugN/A> 50001 (Baseline)
Nanosuspension5150 ± 2025
Solid Dispersion (1:5 Drug:PVP)16.7N/A40
Inclusion Complex (1:1 Drug:HP-β-CD)10.210 ± 260

Experimental Workflows & Signaling Pathways

experimental_workflow_nanosuspension cluster_preparation Nanosuspension Preparation cluster_characterization Characterization start Crude 7α-Hydroxyfrullanolide Powder mix Disperse in Stabilizer Solution (e.g., Tween 80) start->mix homogenize High-Pressure Homogenization mix->homogenize end_prep 7α-Hydroxyfrullanolide Nanosuspension homogenize->end_prep dls Particle Size Analysis (DLS) end_prep->dls zeta Zeta Potential Measurement end_prep->zeta tem Morphology (TEM/SEM) end_prep->tem

Figure 1. Experimental workflow for the preparation and characterization of a 7α-Hydroxyfrullanolide nanosuspension.

experimental_workflow_solid_dispersion cluster_preparation Solid Dispersion Preparation (Solvent Evaporation) cluster_characterization Characterization start_drug 7α-Hydroxyfrullanolide dissolve Dissolve in Common Solvent start_drug->dissolve start_carrier Hydrophilic Carrier (e.g., PVP) start_carrier->dissolve evaporate Solvent Evaporation (Vacuum) dissolve->evaporate grind Grind to Powder evaporate->grind end_prep Solid Dispersion Powder grind->end_prep dissolution Dissolution Testing end_prep->dissolution dsc Differential Scanning Calorimetry (DSC) end_prep->dsc xrd X-ray Diffraction (XRD) end_prep->xrd

Figure 2. Experimental workflow for the preparation and characterization of a 7α-Hydroxyfrullanolide solid dispersion.

troubleshooting_logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Solubility Issue Encountered with 7α-Hydroxyfrullanolide issue_invitro Poor Dissolution in Aqueous Buffer start->issue_invitro issue_invivo Low/Variable Oral Bioavailability start->issue_invivo solution_cosolvent Use Co-solvent (e.g., DMSO) issue_invitro->solution_cosolvent solution_ph Adjust pH of Buffer issue_invitro->solution_ph solution_nano Formulate as Nanosuspension issue_invivo->solution_nano solution_sd Prepare Solid Dispersion issue_invivo->solution_sd solution_complex Form Inclusion Complex issue_invivo->solution_complex

Figure 3. Troubleshooting logic for addressing solubility issues of 7α-Hydroxyfrullanolide.

References

stability of 7α-Hydroxyfrullanolide in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7α-Hydroxyfrullanolide in different solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 7α-Hydroxyfrullanolide in common laboratory solvents?

A1: 7α-Hydroxyfrullanolide, a eudesmanolide sesquiterpene lactone, exhibits variable stability depending on the solvent, storage temperature, and pH. As a class of compounds, sesquiterpene lactones are known to be susceptible to degradation, particularly in protic solvents like alcohols and under basic or strongly acidic conditions. The presence of the α-methylene-γ-lactone moiety and other reactive functional groups in its structure contributes to its reactivity. For optimal stability, it is recommended to store 7α-Hydroxyfrullanolide in a dry, crystalline form at low temperatures (-20°C or below) and protected from light. When in solution, prepare fresh solutions for immediate use whenever possible.

Q2: Which solvents are recommended for dissolving and storing 7α-Hydroxyfrullanolide?

A2: For short-term storage and experimental use, aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are generally preferred over protic solvents like methanol and ethanol. Protic solvents can potentially react with the α-methylene-γ-lactone group, leading to the formation of adducts. If aqueous buffers are required, it is advisable to use a slightly acidic pH (around 5-6) to minimize hydrolysis of the lactone ring.

Q3: My solution of 7α-Hydroxyfrullanolide changed color. What does this indicate?

A3: A change in the color of a 7α-Hydroxyfrullanolide solution can be an indicator of degradation. This may be due to oxidation or the formation of degradation products with different chromophores. It is recommended to perform an analytical check, such as HPLC-UV or LC-MS, to assess the purity of the solution and identify any potential degradants.

Q4: I am observing unexpected peaks in my chromatogram when analyzing 7α-Hydroxyfrullanolide. What could be the cause?

A4: The appearance of unexpected peaks in your chromatogram is likely due to the degradation of 7α-Hydroxyfrullanolide. The nature of the degradation products will depend on the solvent used and the storage conditions. Common degradation pathways include solvent adduct formation (especially with alcoholic solvents), hydrolysis of the lactone ring, and epoxidation of double bonds. It is advisable to conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty dissolving 7α-Hydroxyfrullanolide Inappropriate solvent selection.Use a small amount of a polar aprotic solvent like DMSO or acetone to initially dissolve the compound, then dilute with the desired experimental solvent if compatibility allows. Gentle warming and sonication may also aid dissolution.
Loss of biological activity in experiments Degradation of the compound in the experimental medium.Prepare fresh stock solutions before each experiment. If the experimental medium is aqueous or contains reactive components, minimize the incubation time of 7α-Hydroxyfrullanolide in the medium before adding to the assay. Consider performing a time-course experiment to assess the stability of the compound under your specific assay conditions.
Inconsistent analytical results Instability of the compound in the analytical solvent or during sample preparation.Use a stability-indicating analytical method. Prepare samples for analysis immediately before injection. If using an autosampler, ensure it is cooled to prevent degradation of samples waiting in the queue.
Precipitation of the compound from solution Poor solubility or solvent evaporation.Ensure the compound is fully dissolved at the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation, which can lead to supersaturation and precipitation.

Stability Data Summary

The following table provides a summary of the expected stability of 7α-Hydroxyfrullanolide in various solvents under different storage conditions. This data is representative and intended to guide researchers. Actual stability should be confirmed experimentally.

Solvent Concentration Storage Condition Timepoint Remaining 7α-Hydroxyfrullanolide (%) Notes
DMSO10 mM-20°C, Dark1 month>98%Recommended for long-term stock solutions.
DMSO10 mM4°C, Dark1 week~95%Suitable for short-term storage.
DMSO10 mMRoom Temp, Light24 hours~90%Degradation accelerated by light and higher temperature.
Acetonitrile1 mM-20°C, Dark1 month>97%Good alternative for stock solutions.
Acetonitrile1 mMRoom Temp, Light24 hours~92%More stable than in protic solvents at room temperature.
Methanol1 mM-20°C, Dark1 week~90%Potential for methanol adduct formation over time.
Methanol1 mMRoom Temp, Light24 hours<80%Significant degradation expected due to adduct formation.
Ethanol (70%)1 mg/mLRoom Temp, Dark1 month<70%Studies on similar sesquiterpene lactones show significant degradation.
Phosphate Buffer (pH 7.4)100 µM37°C24 hours<50%Hydrolysis of the lactone ring is likely at physiological pH and temperature.
Phosphate Buffer (pH 5.5)100 µM37°C24 hours~85%Increased stability in slightly acidic conditions.

Experimental Protocols

Protocol for Assessing the Stability of 7α-Hydroxyfrullanolide using HPLC-UV

This protocol outlines a general procedure for determining the stability of 7α-Hydroxyfrullanolide in a specific solvent.

1. Materials and Reagents:

  • 7α-Hydroxyfrullanolide (high purity standard)

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol)

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of 7α-Hydroxyfrullanolide and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Aliquots of the stock solution are stored under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • A control sample (T=0) is analyzed immediately after preparation.

  • Samples are then analyzed at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

4. HPLC Analysis:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used. The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.

  • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 7α-Hydroxyfrullanolide (determined by UV scan).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • The peak area of 7α-Hydroxyfrullanolide at each time point is recorded.

  • The percentage of remaining 7α-Hydroxyfrullanolide is calculated relative to the peak area at T=0.

  • The appearance of new peaks should be noted as potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Prepare Stock Solution of 7α-Hydroxyfrullanolide aliquot Aliquot into Vials for Different Conditions start->aliquot t0 Analyze T=0 Sample Immediately aliquot->t0 cond1 -20°C, Dark aliquot->cond1 cond2 4°C, Dark aliquot->cond2 cond3 Room Temp, Light aliquot->cond3 hplc HPLC-UV Analysis at Predetermined Timepoints t0->hplc cond1->hplc cond2->hplc cond3->hplc data Data Acquisition (Peak Area) hplc->data calc Calculate % Remaining Compound data->calc report Generate Stability Report calc->report

Caption: Experimental workflow for stability testing of 7α-Hydroxyfrullanolide.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 7α-Hydroxyfrullanolide adduct Solvent Adduct (e.g., with Methanol/Ethanol) parent->adduct Protic Solvent (e.g., R-OH) hydrolysis Hydrolysis Product (Lactone Ring Opening) parent->hydrolysis Aqueous Conditions (pH > 7) epoxide Epoxidation Product parent->epoxide Oxidative Stress

Caption: Potential degradation pathways of 7α-Hydroxyfrullanolide.

Technical Support Center: Minimizing Degradation of 7α-Hydroxyfrullanolide During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of 7α-Hydroxyfrullanolide during storage and experimental handling.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 7α-Hydroxyfrullanolide, offering potential causes and solutions to mitigate degradation.

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results over time. Degradation of 7α-Hydroxyfrullanolide due to improper storage conditions.Storage Temperature: Store at 2-8°C for long-term storage. While stable for shipping at room temperature, prolonged exposure to higher temperatures can lead to degradation. For instance, studies on other sesquiterpene lactones have shown a significant decrease in active compounds when stored at +25°C and +30°C compared to +4°C over extended periods.[1] Light Exposure: Protect from light by storing in amber vials or in the dark. Photodegradation can occur, as seen in other sesquiterpene lactones where UV irradiation leads to the addition of water molecules.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.pH of Solution: Maintain a slightly acidic to neutral pH (around 5.5) if in solution. Sesquiterpene lactones with side chains can be unstable at higher pH (e.g., 7.4), leading to the loss of these chains.[2] Oxygen Exposure: Minimize exposure to air. Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as oxidation is a common degradation pathway for organic compounds.
Variability in results between different batches of the compound. Inconsistent handling procedures or storage of stock solutions.Standardize Protocols: Ensure all researchers follow a standardized protocol for handling and storing 7α-Hydroxyfrullanolide. Stock Solution Stability: In a cell-free medium, 7α-Hydroxyfrullanolide has been shown to be stable for up to 17 hours, with a gradual reduction in stability up to 24 hours.[3] Prepare fresh stock solutions for critical experiments or validate the stability of stored solutions under your specific conditions.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Solvent Selection: Use appropriate solvents for dissolution and storage. Temperature Fluctuations: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single-use to prevent degradation from temperature fluctuations.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for solid 7α-Hydroxyfrullanolide?

A1: For long-term storage, solid 7α-Hydroxyfrullanolide should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4]

Q2: How should I store solutions of 7α-Hydroxyfrullanolide?

A2: Solutions should be stored at 2-8°C in amber vials to protect from light. For extended storage, consider storing under an inert atmosphere (nitrogen or argon). It is recommended to use freshly prepared solutions for experiments whenever possible, as the stability in solution can be limited. One study found it to be stable in a cell-free medium for up to 17 hours.[3]

Q3: Is 7α-Hydroxyfrullanolide sensitive to light?

A3: Yes, like many sesquiterpene lactones, 7α-Hydroxyfrullanolide is potentially sensitive to light. Photodegradation is a known degradation pathway for this class of compounds. Therefore, it is crucial to protect it from light during storage and handling by using amber vials or storing it in the dark.

Q4: What is the impact of pH on the stability of 7α-Hydroxyfrullanolide?

A4: The pH of the solution can significantly impact the stability of sesquiterpene lactones. Generally, they are more stable in slightly acidic conditions (around pH 5.5) compared to neutral or alkaline conditions. At higher pH, hydrolysis of the lactone ring or other ester functionalities can occur.

Q5: Can I freeze solutions of 7α-Hydroxyfrullanolide?

A5: While freezing can slow down degradation, repeated freeze-thaw cycles should be avoided as they can promote degradation. If you need to store solutions for an extended period, it is best to aliquot them into single-use volumes before freezing to minimize the number of freeze-thaw cycles.

Degradation

Q6: What are the likely degradation pathways for 7α-Hydroxyfrullanolide?

A6: Based on the structure of 7α-Hydroxyfrullanolide and data from related sesquiterpene lactones, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.

  • Oxidation: The double bonds and other functional groups in the molecule can be susceptible to oxidation, especially when exposed to air and light.

  • Photodegradation: Exposure to UV light can induce chemical reactions, such as the addition of water across double bonds.

Q7: How can I detect the degradation of 7α-Hydroxyfrullanolide?

A7: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be used, which is capable of separating the intact 7α-Hydroxyfrullanolide from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates degradation.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for 7α-Hydroxyfrullanolide.

Objective: To generate potential degradation products of 7α-Hydroxyfrullanolide under various stress conditions.

Materials:

  • 7α-Hydroxyfrullanolide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7α-Hydroxyfrullanolide in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the specified time, neutralize the solution with 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). After the specified time, neutralize the solution with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place the solid compound in an oven at a specified temperature (e.g., 60°C) for a specified time (e.g., 1, 3, 7 days). Also, place a solution of the compound in a stable solvent in the oven.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample by a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of 7α-Hydroxyfrullanolide.

    • Identify and quantify the major degradation products if possible.

Visualizations

Logical Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Stock Solution of 7α-Hydroxyfrullanolide Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, RT) Start->Base Oxidation Oxidation (H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Heat) Start->Thermal Photo Photodegradation (Light) Start->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Compare Chromatograms & Calculate Degradation HPLC->Data End Identify Degradation Products & Pathways Data->End

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways of 7α-Hydroxyfrullanolide

Degradation_Pathways cluster_compound cluster_stressors Stressors cluster_products Potential Degradation Products Parent 7α-Hydroxyfrullanolide Light Light (Photodegradation) Parent->Light exposes Heat Heat (Thermal Degradation) Parent->Heat exposes pH Acid/Base (Hydrolysis) Parent->pH exposes Oxygen Oxygen (Oxidation) Parent->Oxygen exposes Photo_Product Hydrated Adducts Light->Photo_Product leads to Isomers Isomerization Products Heat->Isomers can lead to Hydrolysis_Product Lactone Ring-Opened Products pH->Hydrolysis_Product leads to Oxidation_Product Epoxides, Hydroxylated Derivatives Oxygen->Oxidation_Product leads to

Caption: Potential degradation pathways for 7α-Hydroxyfrullanolide.

References

Technical Support Center: 7α-Hydroxyfrullanolide in Immunofluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 7α-Hydroxyfrullanolide in immunofluorescence (IF) assays.

Troubleshooting Guides

This section addresses common issues encountered during immunofluorescence experiments involving 7α-Hydroxyfrullanolide.

Question: I am observing weak or no signal in my immunofluorescence assay after treatment with 7α-Hydroxyfrullanolide. What are the possible causes and solutions?

Answer:

Weak or no signal can stem from several factors, from suboptimal antibody concentrations to issues with the compound itself. Here's a systematic approach to troubleshooting this issue:

Potential Causes & Solutions

Cause Recommendation
Incorrect Antibody Dilution Consult the antibody datasheet for the recommended dilution for IF. You may need to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
Suboptimal Incubation Time Ensure you are following the recommended incubation times for both primary and secondary antibodies. Overnight incubation at 4°C for the primary antibody can sometimes enhance the signal.[1][2]
Incompatible Primary and Secondary Antibodies Verify that the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-mouse secondary antibody for a mouse primary antibody).[3][4]
Improper Fixation or Permeabilization The fixation and permeabilization steps are critical for antibody access to the target antigen. For studying cytoskeletal components like microtubules, a common protocol involves fixation with paraformaldehyde followed by permeabilization with a detergent like Triton X-100.[5] Ensure these reagents are fresh and used at the correct concentrations.
7α-Hydroxyfrullanolide Interference While not extensively documented, the compound could potentially mask the epitope. Ensure thorough washing steps are performed after treatment to remove any unbound compound.
Low Target Protein Expression The treatment with 7α-Hydroxyfrullanolide might be downregulating the expression of your target protein. Confirm protein levels using a complementary technique like Western blotting.
Photobleaching Fluorophores are susceptible to photobleaching upon exposure to light. Minimize the exposure of your samples to the microscope's light source and use an anti-fade mounting medium.

Question: I am seeing high background or non-specific staining in my samples treated with 7α-Hydroxyfrullanolide. How can I resolve this?

Answer:

High background can obscure the specific signal and lead to misinterpretation of results. Plant-derived compounds can sometimes contribute to background fluorescence.

Potential Causes & Solutions

Cause Recommendation
Autofluorescence Plant-derived compounds can sometimes exhibit autofluorescence. To check for this, include a control sample treated with 7α-Hydroxyfrullanolide but without antibodies. If autofluorescence is observed, you can try to reduce it by using a different fixative, employing a quenching step (e.g., with sodium borohydride), or using fluorophores that emit in the far-red spectrum to avoid the emission range of the compound.
Inadequate Blocking The blocking step is crucial to prevent non-specific antibody binding. Ensure you are using an appropriate blocking buffer, such as 1-5% BSA or serum from the same species as the secondary antibody, for at least one hour at room temperature.
Primary or Secondary Antibody Concentration Too High Excessive antibody concentrations can lead to non-specific binding. Try reducing the concentration of your primary and/or secondary antibodies.
Insufficient Washing Thorough washing between antibody incubation steps is essential to remove unbound antibodies. Increase the number and duration of your wash steps.
Cross-reactivity of Secondary Antibody The secondary antibody may be cross-reacting with other proteins in your sample. Use a pre-adsorbed secondary antibody to minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of 7α-Hydroxyfrullanolide to use for immunofluorescence assays?

A1: The optimal concentration of 7α-Hydroxyfrullanolide can vary depending on the cell type and the specific biological question being investigated. Studies on its anticancer effects in triple-negative breast cancer cells have used concentrations ranging from 6 µM to 24 µM for various treatment durations. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific assay.

Q2: How does 7α-Hydroxyfrullanolide affect the cytoskeleton, and how can I visualize this with immunofluorescence?

A2: 7α-Hydroxyfrullanolide has been shown to disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest. You can visualize these effects by performing immunofluorescence staining for α-tubulin or β-tubulin. This will allow you to observe changes in the microtubule network architecture, such as depolymerization or altered spindle formation.

Q3: Can 7α-Hydroxyfrullanolide induce apoptosis? How can I detect this using immunofluorescence?

A3: Yes, 7α-Hydroxyfrullanolide has been reported to induce apoptosis. While immunofluorescence can be used to detect some apoptotic markers, such as cleaved caspase-3, other methods like Annexin V/PI staining followed by flow cytometry are more commonly used for quantifying apoptosis.

Experimental Protocols & Data

Immunofluorescence Protocol for Visualizing Microtubule Dynamics after 7α-Hydroxyfrullanolide Treatment

This protocol is adapted from a study investigating the effects of 7α-Hydroxyfrullanolide on triple-negative breast cancer cells.

  • Cell Seeding: Seed cells (e.g., MDA-MB-468) on coverslips in a 24-well plate at a density that will result in approximately 50% confluency at the time of staining. Incubate overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, and 24 µM) for the desired duration (e.g., 1, 12, or 24 hours). Include a vehicle-treated control.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells with PBS and block with 1-5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against your target of interest (e.g., anti-α-tubulin) diluted in the blocking buffer. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst for 5-10 minutes.

  • Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Concentrations of 7α-Hydroxyfrullanolide Used in a Study on Microtubule Dynamics

Treatment GroupConcentration (µM)
Control0
Low Dose6
Medium Dose12
High Dose24

Visualizations

G Immunofluorescence Workflow for 7α-Hydroxyfrullanolide Treatment A Seed Cells on Coverslips B Treat with 7α-Hydroxyfrullanolide A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.2% Triton X-100) C->D E Blocking (e.g., 1% BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Counterstain (e.g., DAPI) G->H I Mount and Image H->I

Caption: A typical workflow for an immunofluorescence experiment involving treatment with 7α-Hydroxyfrullanolide.

G Troubleshooting Weak or No Signal Start Weak or No Signal Observed Q1 Is the antibody concentration optimal? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are incubation times adequate? A1_yes->Q2 S1 Perform antibody titration A1_no->S1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Are primary and secondary antibodies compatible? A2_yes->Q3 S2 Increase incubation time (e.g., overnight at 4°C) A2_no->S2 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Q4 Is fixation/permeabilization appropriate? A3_yes->Q4 S3 Use a secondary antibody that recognizes the primary's host species A3_no->S3 A4_yes Yes Q4->A4_yes A4_no No Q4->A4_no End Signal Improved A4_yes->End S4 Optimize fixation/permeabilization protocol A4_no->S4

Caption: A decision tree for troubleshooting weak or no signal in immunofluorescence assays.

G Simplified Signaling Pathway of 7α-Hydroxyfrullanolide Compound 7α-Hydroxyfrullanolide Tubulin α/β-Tubulin Polymerization Compound->Tubulin inhibits Bax Upregulation of Bax Compound->Bax Bcl2 Downregulation of Bcl-2 Compound->Bcl2 MT Microtubule Dynamics Tubulin->MT disrupts G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis Caspases Caspase Activation Caspases->Apoptosis Bax->Caspases Bcl2->Caspases

Caption: A simplified overview of the signaling pathway affected by 7α-Hydroxyfrullanolide.

References

Technical Support Center: Refining Protocols for Microbial Biotransformation of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols related to the microbial biotransformation of 7α-Hydroxyfrullanolide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the microbial biotransformation of 7α-Hydroxyfrullanolide in a question-and-answer format.

Frequently Asked Questions (FAQs)

  • Q1: Which microorganisms are known to biotransform 7α-Hydroxyfrullanolide?

    • A1: Several fungal species have been reported to successfully biotransform 7α-Hydroxyfrullanolide, including Aspergillus niger, Cunninghamella echinulata, Curvularia lunata, and Rhizopus circinans.

  • Q2: What are the major biotransformation products of 7α-Hydroxyfrullanolide?

    • A2: The biotransformation of 7α-Hydroxyfrullanolide typically yields hydroxylated, oxidized, and reduced derivatives. Common products include 1β,7α-dihydroxyfrullanolide, 7α-hydroxy-1-oxofrullanolide, and 11,13-dihydro-7α-hydroxyfrullanolide. The specific product profile can vary depending on the microorganism used.

  • Q3: What is the typical incubation time for the biotransformation of 7α-Hydroxyfrullanolide?

    • A3: Incubation times can range from 4 to 14 days. The optimal duration depends on the specific microorganism, culture conditions, and desired product. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Q4: How can I improve the solubility of 7α-Hydroxyfrullanolide in the culture medium?

    • A4: Due to the lipophilic nature of sesquiterpenoids, solubility can be a limiting factor. Using a co-solvent such as ethanol or dimethyl sulfoxide (DMSO) to dissolve the substrate before adding it to the culture can enhance its bioavailability. However, the concentration of the co-solvent should be kept low (typically <1% v/v) to avoid toxicity to the microorganism.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of 7α-Hydroxyfrullanolide 1. Inactive microbial culture. 2. Substrate toxicity. 3. Sub-optimal culture conditions (pH, temperature, aeration). 4. Poor substrate bioavailability.1. Use a fresh, actively growing culture for inoculation. 2. Decrease the initial substrate concentration. Consider a fed-batch approach where the substrate is added incrementally. 3. Optimize culture parameters. Typical conditions for fungi are pH 5.0-6.0, temperature 25-28°C, and shaking at 150-200 rpm. 4. Use a co-solvent (e.g., DMSO, ethanol) to dissolve the substrate before addition.
Formation of multiple, undesired byproducts 1. Non-specific enzymatic activity of the microorganism. 2. Extended incubation time leading to further metabolism of the desired product.1. Screen different microbial strains to find one with higher selectivity. 2. Optimize the incubation time by monitoring the reaction closely and stopping it once the desired product reaches its maximum concentration.
Low yield of the desired product 1. Inefficient extraction procedure. 2. Degradation of the product during extraction or purification. 3. Feedback inhibition of the biotransformation enzymes.1. Use an appropriate organic solvent for extraction (e.g., ethyl acetate, chloroform) and perform multiple extractions. 2. Avoid high temperatures and extreme pH during workup. Use mild purification techniques like column chromatography with silica gel. 3. Consider in situ product removal techniques to reduce the concentration of the product in the culture medium.
Difficulty in purifying the biotransformed products 1. Similar polarities of the metabolites. 2. Presence of interfering compounds from the culture medium.1. Employ advanced chromatographic techniques such as preparative HPLC or Flash Chromatography. 2. Perform a preliminary cleanup of the crude extract before final purification.

Quantitative Data Presentation

The following tables summarize quantitative data from biotransformation studies of sesquiterpenoid lactones, providing a reference for expected outcomes.

Table 1: Biotransformation of Vulgarin (a structurally similar sesquiterpenoid lactone) by Aspergillus niger [1]

MetaboliteYield (%)
1-epi-tetrahydrovulgarin20
1α,4α-dihydroxyeudesm-2-en-5αH,6,11βH-6,12-olide10
C-1 epimeric mixture4

Table 2: General Optimized Parameters for Fungal Biotransformation of Terpenoids

ParameterOptimized Range
Temperature25 - 30 °C
pH4.5 - 6.5
Incubation Time4 - 14 days
Substrate Concentration0.1 - 0.5 mg/mL
Inoculum Size5 - 10% (v/v)
Shaking Speed150 - 200 rpm

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial biotransformation of 7α-Hydroxyfrullanolide.

1. Preparation of Microbial Culture and Inoculum

  • Culture Medium: Prepare a suitable liquid medium for the selected fungus. A common medium for Aspergillus niger and Cunninghamella echinulata consists of glucose (20 g/L), peptone (5 g/L), yeast extract (5 g/L), KH₂PO₄ (5 g/L), and NaCl (5 g/L) in distilled water.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh, actively growing culture of the microorganism from a slant or plate.

  • Incubation: Incubate the culture at 25-28°C on a rotary shaker at 150 rpm for 48-72 hours to obtain a seed culture for the biotransformation experiment.

2. Biotransformation of 7α-Hydroxyfrullanolide

  • Substrate Preparation: Dissolve 7α-Hydroxyfrullanolide in a minimal amount of a suitable solvent (e.g., ethanol or DMSO).

  • Substrate Addition: Aseptically add the dissolved substrate to the seed culture to a final concentration of 0.1-0.5 mg/mL.

  • Control Flasks: Prepare two control flasks: a culture control (microorganism in medium without the substrate) and a substrate control (substrate in sterile medium without the microorganism).

  • Incubation: Incubate all flasks under the same conditions as the seed culture (25-28°C, 150 rpm) for 4 to 14 days.

  • Monitoring: Monitor the progress of the biotransformation by periodically taking small aliquots from the flasks. Extract the aliquots with an equal volume of ethyl acetate and analyze the organic layer by TLC or HPLC.

3. Extraction and Purification of Metabolites

  • Separation: After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation.

  • Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Extract the mycelium separately with ethyl acetate or methanol.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

  • Purification: Purify the individual metabolites from the crude extract using column chromatography on silica gel with a suitable solvent gradient (e.g., n-hexane-ethyl acetate).

  • Structure Elucidation: Characterize the purified metabolites using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow for Microbial Biotransformation

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture_Medium Culture Medium Preparation Sterilization Sterilization Culture_Medium->Sterilization Inoculation Inoculation with Microorganism Sterilization->Inoculation Seed_Culture Seed Culture Incubation Inoculation->Seed_Culture Substrate_Addition Substrate Addition (7α-Hydroxyfrullanolide) Seed_Culture->Substrate_Addition Incubation Incubation and Biotransformation Substrate_Addition->Incubation Monitoring Monitoring (TLC/HPLC) Incubation->Monitoring Extraction Extraction of Metabolites Incubation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: Experimental workflow for the microbial biotransformation of 7α-Hydroxyfrullanolide.

Proposed Signaling Pathway for Sesquiterpenoid Metabolism in Fungi

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Substrate 7α-Hydroxyfrullanolide (Xenobiotic) P450_System Cytochrome P450 Monooxygenase System Substrate->P450_System Biotransformation Transcription_Factor Xenobiotic-Responsive Transcription Factor Substrate->Transcription_Factor Activation Membrane Fungal Cell Membrane Metabolite Hydroxylated/ Oxidized Metabolites P450_System->Metabolite Reductase NADPH-P450 Reductase Reductase->P450_System Electron Transfer XRE Xenobiotic Response Element (XRE) Transcription_Factor->XRE Binding Gene_Expression Gene Expression (P450, Reductase) Gene_Expression->P450_System Upregulation Gene_Expression->Reductase Upregulation XRE->Gene_Expression Induction

Caption: Proposed signaling pathway for the metabolism of 7α-Hydroxyfrullanolide in fungi.

References

Technical Support Center: Managing Cytotoxicity of 7α-Hydroxyfrullanolide in Non-Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of 7α-Hydroxyfrullanolide (7HF) in non-cancer cell lines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 7α-Hydroxyfrullanolide and why is it cytotoxic?

A1: 7α-Hydroxyfrullanolide (7HF) is a sesquiterpenoid lactone, a type of natural compound. Its cytotoxicity is largely attributed to its chemical structure, which can interact with cellular components, leading to cell cycle arrest and apoptosis (programmed cell death). In cancer cells, it has been shown to disrupt microtubule dynamics and modulate signaling pathways involved in cell division and survival.[1][2] While it is generally more cytotoxic to cancer cells, it can also affect non-cancerous cells, particularly at higher concentrations.

Q2: I am observing unexpected levels of cytotoxicity in my non-cancer cell line. What are the common causes?

A2: Unexpected cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of 7HF may be too high for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve 7HF, typically DMSO, can be toxic to cells at concentrations above 0.5%.

  • Compound Instability: 7HF may be unstable in your culture medium, degrading into more toxic byproducts.

  • Cell Line Sensitivity: Different non-cancer cell lines exhibit varying sensitivities to chemical compounds.

  • Contamination: Microbial contamination (e.g., mycoplasma) in your cell culture can cause cell death.

  • Experimental Errors: Inaccurate dilutions, uneven cell seeding, or "edge effects" in multi-well plates can lead to inconsistent results.

Q3: How can I reduce the off-target cytotoxicity of 7α-Hydroxyfrullanolide in my experiments?

A3: To mitigate unwanted cytotoxicity, consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) for your specific non-cancer cell line and use concentrations well below this value for non-cytotoxic applications.

  • Use Co-treatment with Cytoprotective Agents: Depending on the mechanism of cytotoxicity, antioxidants like N-acetylcysteine (NAC) may help if oxidative stress is involved.

  • Optimize Exposure Time: Reducing the duration of exposure to 7HF may lessen its cytotoxic effects while still allowing for the observation of other biological activities.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxicity of compounds. Ensure your serum concentration is optimal and consistent.

Q4: What are the known IC50 values for 7α-Hydroxyfrullanolide in non-cancer cell lines?

A4: Limited data is available for a wide range of non-cancer cell lines. However, a study has reported the IC50 value for the normal human breast cell line MCF-12A. It is crucial to determine the IC50 empirically for your specific cell line.

Data Presentation

Table 1: Cytotoxicity of 7α-Hydroxyfrullanolide in a Non-Cancer Cell Line

Cell LineDescriptionIncubation Time (h)IC50 (µg/mL)
MCF-12ANormal Human Breast Epithelial Cells7212.99 ± 7.42

Data extracted from a study by Chimplee et al. (2022).[3]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Non-Toxic Concentrations

Possible Cause Troubleshooting Steps
Cell Line Sensitivity Perform a thorough literature search for any reported sensitivity of your cell line to sesquiterpene lactones. If none, conduct a pilot experiment with a very wide range of 7HF concentrations to establish a toxicity baseline.
Solvent Toxicity Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control shows toxicity, reduce the final solvent concentration to a non-toxic level (typically <0.5%).
Compound Degradation Prepare fresh stock solutions of 7HF for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Contamination Regularly test your cell cultures for mycoplasma and other microbial contaminants. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Visually inspect the wells under a microscope before adding the compound.
"Edge Effect" in Plates The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples.
Assay Interference 7HF may interfere with the reagents of your viability assay (e.g., MTT). Run a cell-free control with 7HF and the assay reagents to check for any direct chemical reactions. Consider using an alternative viability assay with a different detection principle (e.g., a lactate dehydrogenase (LDH) release assay for membrane integrity).
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

Materials:

  • 7α-Hydroxyfrullanolide (7HF)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Your non-cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 7HF in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 7HF. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[4][5]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Your non-cancer cell line

  • 7α-Hydroxyfrullanolide

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 7HF for the chosen duration. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cytotoxicity_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity start High Cytotoxicity Observed check_concentration Verify 7HF Concentration and Dilutions start->check_concentration check_solvent Assess Solvent Toxicity (Vehicle Control) start->check_solvent check_contamination Test for Mycoplasma/Microbial Contamination start->check_contamination check_cell_health Evaluate Cell Morphology and Passage Number start->check_cell_health determine_ic50 Perform Dose-Response to Determine IC50 check_concentration->determine_ic50 check_solvent->determine_ic50 check_contamination->determine_ic50 check_cell_health->determine_ic50 optimize_protocol Optimize Protocol (e.g., reduce exposure time) determine_ic50->optimize_protocol mitigate_cytotoxicity Consider Cytoprotective Co-treatment optimize_protocol->mitigate_cytotoxicity end Reliable Experimental Results mitigate_cytotoxicity->end

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Apoptosis_Signaling_Pathway Proposed Apoptotic Signaling of 7α-Hydroxyfrullanolide cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HF 7α-Hydroxyfrullanolide Bcl2 Bcl-2 (Anti-apoptotic) HF->Bcl2 inhibition Bax Bax (Pro-apoptotic) HF->Bax activation Death_Receptors Death Receptors HF->Death_Receptors activation Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibition Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathways induced by 7α-Hydroxyfrullanolide.

References

Technical Support Center: Enhancing Passive Permeation of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the passive permeation of 7α-Hydroxyfrullanolide (7α-HF) for drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 7α-Hydroxyfrullanolide?

A1: Understanding the physicochemical properties of 7α-Hydroxyfrullanolide is the first step in any drug delivery study. These properties influence its solubility, permeability, and overall behavior in biological systems. Key computed properties are summarized below.

Table 1: Physicochemical Properties of 7α-Hydroxyfrullanolide

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [2][3]
XLogP3 (Lipophilicity) 1.8[2]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Polar Surface Area 46.5 Ų

Q2: Computational models predict high permeability for 7α-HF. Why might my experimental results show low permeation?

A2: This is a common and critical question. While in silico tools like SwissADME predict high gastrointestinal absorption and passive permeation for 7α-HF based on its physicochemical properties (e.g., adherence to Lipinski's Rule of Five), several experimental factors can lead to contradictory results. Discrepancies between prediction and observation often point to issues with the experimental setup or compound-specific challenges not captured by general models.

Use the following troubleshooting guide to diagnose the potential cause:

G cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed 1. Seed Cells - Seed Caco-2 cells onto semipermeable membranes in Transwell™ inserts. culture 2. Differentiate - Culture cells for 18-22 days until a differentiated, polarized monolayer forms. seed->culture validate 3. Validate Monolayer Integrity - Measure Transepithelial Electrical Resistance (TEER). Values should be >200 Ω·cm². equilibrate 4. Equilibrate Monolayers - Wash and equilibrate cells with pre-warmed transport buffer (e.g., HBSS). validate->equilibrate dose 5. Add Compound (A→B & B→A) - Add 7α-HF to the apical (donor) side. - For efflux, separately add to basolateral side. equilibrate->dose incubate 6. Incubate & Sample - Incubate for 2 hours at 37°C. Take samples from the receiver compartment at set times. dose->incubate quantify 7. Quantify Concentration - Analyze 7α-HF concentration in all samples using LC-MS/MS. calculate_papp 8. Calculate Apparent Permeability (Papp) - Papp = (dQ/dt) / (A * C₀) quantify->calculate_papp calculate_er 9. Calculate Efflux Ratio (ER) - ER = Papp(B→A) / Papp(A→B) - An ER > 2 suggests active efflux. calculate_papp->calculate_er

References

Validation & Comparative

A Comparative Guide to the Anti-Inflammatory Activity of 7α-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 7α-Hydroxyfrullanolide (7HF), a natural sesquiterpene lactone. The following sections detail its mechanism of action, compare its efficacy with available data, and provide comprehensive experimental protocols for validation.

Introduction

7α-Hydroxyfrullanolide is a bioactive small molecule isolated from medicinal plants such as Sphaeranthus indicus.[1] It has garnered significant interest for its potent anti-inflammatory properties, demonstrated in various preclinical models of acute and chronic inflammation.[1] This document serves as a resource for researchers interested in the therapeutic potential of 7HF, offering a consolidated overview of its activity and the methodologies to assess it.

Mechanism of Action: Targeting Key Inflammatory Pathways

7α-Hydroxyfrullanolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Evidence suggests that 7HF directly inhibits the phosphorylation of IκB kinase β (IKK-β), which in turn prevents the degradation of the inhibitory protein IκBα. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the transcription of a wide array of pro-inflammatory genes.

These downstream targets include genes encoding for pro-inflammatory cytokines (TNF-α, IL-6), chemokines, and adhesion molecules (ICAM-1, VCAM-1, E-selectin), all of which are pivotal in the amplification and perpetuation of the inflammatory cascade.

NF-kB Signaling Pathway Inhibition by 7a-Hydroxyfrullanolide cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation HF7 7α-Hydroxyfrullanolide HF7->IKK_complex Inhibits Phosphorylation degradation Proteasomal Degradation IkBa_p->degradation Ubiquitination DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces

Inhibition of the NF-κB signaling pathway by 7α-Hydroxyfrullanolide.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of 7α-Hydroxyfrullanolide on key inflammatory mediators in various cell-based assays.

Table 1: Inhibition of Pro-inflammatory Cytokines by 7α-Hydroxyfrullanolide

Cell TypeStimulantCytokine7HF Concentration (µM)% InhibitionReference Compound% Inhibition (Concentration)
Human PBMCsLPSTNF-α1~40%Dexamethasone~80% (1 µM)
5~70%
10~90%
Human PBMCsLPSIL-61~35%Dexamethasone~75% (1 µM)
5~65%
10~85%
Murine Peritoneal MacrophagesLPSNitrite (NO)5~50%N/AN/A
10~80%
IL-65~45%N/AN/A
10~75%

Data are estimated from published graphical representations and serve for comparative purposes.

Table 2: Inhibition of Adhesion Molecule Expression by 7α-Hydroxyfrullanolide

Cell TypeStimulantAdhesion Molecule7HF Concentration (µM)% Inhibition
HUVECsTNF-αVCAM-11~30%
5~60%
10~85%
HUVECsTNF-αICAM-11~25%
5~55%
10~80%
HUVECsTNF-αE-selectin1~35%
5~65%
10~90%

Data are estimated from published graphical representations.

Data Presentation: In Vivo Anti-Inflammatory Activity

7α-Hydroxyfrullanolide has demonstrated significant efficacy in several animal models of inflammation.

Table 3: Efficacy of 7α-Hydroxyfrullanolide in Animal Models of Inflammation

Animal ModelSpecies7HF Dose (mg/kg, p.o.)Key Outcome% Improvement vs. ControlReference Compound% Improvement (Dose)
Carrageenan-induced Paw EdemaRat25Reduction in paw volume at 3h~35%Indomethacin~50% (10 mg/kg)
50~55%
100~70%
DSS-induced ColitisMouse50Reduction in Disease Activity Index (DAI)~40%Sulfasalazine~55% (50 mg/kg)
100~60%
Collagen-induced ArthritisMouse50Reduction in articular index~45%Methotrexate~60% (1 mg/kg)
100~65%

Data are estimated from published graphical representations and serve for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of 7α-Hydroxyfrullanolide's anti-inflammatory activity.

Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Macrophages (e.g., RAW 264.7) seeding 2. Seed cells in plates (e.g., 24-well) cell_culture->seeding adherence 3. Allow cells to adhere (overnight) seeding->adherence pretreatment 4. Pre-treat with 7HF or vehicle (1h) adherence->pretreatment stimulation 5. Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreatment->stimulation collection 6. Collect supernatant stimulation->collection elisa 7a. Cytokine Measurement (TNF-α, IL-6) via ELISA collection->elisa griess 7b. Nitric Oxide (NO) Measurement via Griess Assay collection->griess

References

A Comparative Analysis of 7α-Hydroxyfrullanolide and Frullanolide: Cytotoxicity and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, sesquiterpene lactones have emerged as a prominent class of compounds with a diverse range of biological activities. Among these, 7α-Hydroxyfrullanolide and its structural analog, frullanolide, both eudesmanolide sesquiterpene lactones, have garnered significant attention for their potent anti-inflammatory and anticancer properties. This guide provides a detailed comparative study of these two compounds, presenting experimental data on their performance, outlining key experimental protocols, and visualizing their mechanistic pathways to aid researchers, scientists, and drug development professionals in their investigations.

Chemical Structures

7α-Hydroxyfrullanolide and frullanolide share a common eudesmanolide skeleton. The key structural difference is the presence of a hydroxyl group at the 7α position in 7α-Hydroxyfrullanolide, which is absent in frullanolide. This seemingly minor structural modification can significantly influence their biological activities.

7α-Hydroxyfrullanolide: C15H20O3[1][2][3] Frullanolide: C15H20O2[4]

Comparative Cytotoxicity

Both 7α-Hydroxyfrullanolide and frullanolide have demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer. The available data, summarized in the table below, suggests that 7α-Hydroxyfrullanolide may exhibit greater potency in certain triple-negative breast cancer (TNBC) cell lines.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
7α-Hydroxyfrullanolide MDA-MB-468 (TNBC)2.97 ± 0.4911.97[5]
MCF-74.05 ± 0.1316.31
MDA-MB-231 (TNBC)4.35 ± 0.7417.52
MCF-12A (Normal)12.9952.31
Frullanolide MDA-MB-468 (TNBC)8.04 ± 2.6934.61
MCF-710.74 ± 0.8646.23
MDA-MB-231 (TNBC)12.36 ± 0.3153.20

Note: The conversion to µM is based on the molecular weights of 248.32 g/mol for 7α-Hydroxyfrullanolide and 232.32 g/mol for frullanolide.

A direct comparison in the MDA-MB-468 cell line indicates that 7α-Hydroxyfrullanolide (IC50 of 11.97 µM) is more potent than frullanolide (IC50 of 34.61 µM) in reducing cell viability. Furthermore, 7α-Hydroxyfrullanolide has shown promising selectivity, with a significantly higher IC50 value in the normal breast cell line MCF-12A compared to the cancer cell lines.

Anti-inflammatory Activity

Both compounds have been investigated for their anti-inflammatory properties. 7α-Hydroxyfrullanolide has been shown to be orally bioavailable and effective in animal models of inflammation. It significantly diminishes the production of pro-inflammatory cytokines such as TNF-α and IL-6. Mechanistically, it has been suggested to inhibit the expression of VCAM1 and ICAM1, key adhesion molecules involved in the inflammatory cascade. Frullanolide also exhibits anti-inflammatory potential, though detailed mechanistic studies are less prevalent in the currently available literature.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic activity of 7α-Hydroxyfrullanolide and frullanolide against cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-468, MDA-MB-231) and a normal breast cell line (e.g., MCF-12A).

  • Complete culture medium (specific to each cell line).

  • 7α-Hydroxyfrullanolide and frullanolide stock solutions (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of 7α-Hydroxyfrullanolide or frullanolide (e.g., ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of the compounds.

Materials:

  • Wistar rats (180-220 g).

  • 1% Carrageenan solution in saline.

  • 7α-Hydroxyfrullanolide or frullanolide suspension (in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Positive control (e.g., Indomethacin, 10 mg/kg).

  • Plethysmometer.

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group): vehicle control, positive control, and treatment groups receiving different doses of 7α-Hydroxyfrullanolide or frullanolide.

  • Compound Administration: Administer the compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Collagen-Induced Arthritis in Mice

This model is employed to assess the therapeutic potential of the compounds in a chronic inflammatory condition resembling rheumatoid arthritis.

Materials:

  • DBA/1J mice (8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • 7α-Hydroxyfrullanolide or frullanolide suspension.

  • Positive control (e.g., Methotrexate).

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment: Begin oral administration of the test compounds or vehicle daily from day 21 to the end of the experiment.

  • Arthritis Scoring: Monitor the mice for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum score per mouse is 16.

  • Data Analysis: Compare the mean arthritis scores and the incidence of arthritis between the treatment and control groups. Histopathological analysis of the joints can also be performed at the end of the study.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 7α-Hydroxyfrullanolide and frullanolide are mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

7α-Hydroxyfrullanolide Induced Cell Cycle Arrest

7α-Hydroxyfrullanolide has been shown to induce G2/M phase arrest in triple-negative breast cancer cells. This is achieved through the upregulation of proteins like Bub3 and cyclin B1, and the phosphorylation of Cdk1. It also appears to act independently of p53 by upregulating p21. Furthermore, it can suppress cell survival pathways by downregulating the phosphorylation of Akt and subsequently affecting its downstream targets like FoxO3a and β-catenin.

G2_M_Arrest cluster_7HF 7α-Hydroxyfrullanolide cluster_pathway Cell Cycle Regulation 7HF 7α-Hydroxyfrullanolide pAkt p-Akt (Ser473)↓ 7HF->pAkt Bub3 Bub3↑ 7HF->Bub3 CyclinB1 Cyclin B1↑ 7HF->CyclinB1 pCdk1 p-Cdk1 (Tyr15)↑ 7HF->pCdk1 p21 p21↑ 7HF->p21 FoxO3a FoxO3a↓ pAkt->FoxO3a beta_catenin β-catenin↓ pAkt->beta_catenin Cell_Survival Cell Survival↓ FoxO3a->Cell_Survival beta_catenin->Cell_Survival G2M_Arrest G2/M Arrest Bub3->G2M_Arrest CyclinB1->G2M_Arrest pCdk1->G2M_Arrest p21->G2M_Arrest

Caption: 7α-Hydroxyfrullanolide induces G2/M cell cycle arrest and inhibits cell survival pathways.

Frullanolide Induced Apoptosis

Frullanolide has been demonstrated to induce apoptosis in breast cancer cells through both p53-dependent and p53-independent pathways. In p53-wildtype cells like MCF-7, it can trigger apoptosis in a p53-independent manner. In contrast, in p53-mutant or null cells such as MDA-MB-468 and MDA-MB-231, it appears to induce apoptosis through a p53-dependent mechanism, suggesting a complex and cell-type specific mode of action.

Apoptosis_Pathway cluster_p53_dependent p53-Dependent Pathway (e.g., MDA-MB-468, MDA-MB-231) cluster_p53_independent p53-Independent Pathway (e.g., MCF-7) Frullanolide Frullanolide p53_dep p53 Activation Frullanolide->p53_dep p53_indep Other Cellular Stress Frullanolide->p53_indep Bax_dep Bax↑ p53_dep->Bax_dep Bcl2_dep Bcl-2↓ p53_dep->Bcl2_dep Caspases_dep Caspase Activation Bax_dep->Caspases_dep Bcl2_dep->Caspases_dep Apoptosis_dep Apoptosis Caspases_dep->Apoptosis_dep Bax_indep Bax↑ p53_indep->Bax_indep Bcl2_indep Bcl-2↓ p53_indep->Bcl2_indep Caspases_indep Caspase Activation Bax_indep->Caspases_indep Bcl2_indep->Caspases_indep Apoptosis_indep Apoptosis Caspases_indep->Apoptosis_indep

Caption: Frullanolide induces apoptosis via p53-dependent and -independent pathways.

Conclusion

Both 7α-Hydroxyfrullanolide and frullanolide are promising natural compounds with significant cytotoxic and anti-inflammatory activities. The presence of a hydroxyl group at the 7α position in 7α-Hydroxyfrullanolide appears to enhance its cytotoxic potency against certain breast cancer cell lines compared to frullanolide. While both compounds exhibit anti-inflammatory effects, the mechanisms of 7α-Hydroxyfrullanolide are more extensively characterized in the current literature. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to build upon in their exploration of these valuable sesquiterpene lactones.

References

A Comparative Analysis of 7α-Hydroxyfrullanolide and Other Sesquiterpene Lactones in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7α-Hydroxyfrullanolide, a naturally occurring eudesmanolide sesquiterpene lactone, with other prominent sesquiterpene lactones. The focus is on their comparative efficacy in key preclinical models of cancer and inflammation, supported by experimental data and detailed methodologies.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring phytochemicals, primarily found in plants of the Asteraceae family.[1] These compounds are characterized by a 15-carbon backbone and are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Their therapeutic potential largely stems from their ability to modulate key signaling pathways involved in disease progression.[1] This guide will delve into the specific activities of 7α-Hydroxyfrullanolide and compare it with other well-researched sesquiterpene lactones.

Anticancer Activity: A Comparative Overview

Sesquiterpene lactones exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[2]

Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of sesquiterpene lactones is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. A lower IC50 value indicates a higher potency.

7α-Hydroxyfrullanolide has demonstrated significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. A comparison of its IC50 values with other sesquiterpene lactones is presented below.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
7α-Hydroxyfrullanolide MDA-MB-468 (TNBC)6, 12, 24 (dose-dependent effects observed)
7α-Hydroxyfrullanolide HCT116 (Colon Cancer)- (effective in vivo)
Alantolactone SK-MES-1 (Lung Cancer)- (apoptosis induction)
Ambrosin MDA-MB-231 (Breast Cancer)25
Bigelovin HT-29, HCT 116 (Colon Cancer)- (induces apoptosis)
Santonin SK-BR-3 (Breast Cancer)16
Modulation of Apoptotic Pathways

A primary mechanism of anticancer activity for many sesquiterpene lactones is the induction of apoptosis. This is often achieved by modulating the expression of key proteins in the intrinsic and extrinsic apoptotic pathways.

7α-Hydroxyfrullanolide has been shown to induce apoptosis in cancer cells through both p53-dependent and independent mechanisms. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This modulation is a common feature among many sesquiterpene lactones.

Sesquiterpene LactoneEffect on Apoptotic ProteinsCancer Cell LineReference
7α-Hydroxyfrullanolide ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspases-7, -8, -9MDA-MB-468
Alantolactone ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3HepG2, MDA-MB-231
Ambrosin ↑ Bax, ↓ Bcl-2MDA-MB-231
Britannin ↓ BAX, ↑ BCL-2, ↑ Cleaved Caspase-3AsPC-1, Panc-1
Santonin ↑ Bax, ↑ Cleaved Caspases-3, -9, ↓ Bcl-2SK-BR-3

Anti-inflammatory Activity: A Comparative Perspective

Chronic inflammation is a key driver of many diseases, including cancer. Sesquiterpene lactones are well-documented for their potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.

Inhibition of Inflammatory Mediators

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its reduction is indicative of anti-inflammatory potential.

7α-Hydroxyfrullanolide has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is a characteristic shared with many other sesquiterpene lactones.

Sesquiterpene LactoneEffect on Inflammatory MediatorsCell Line/ModelReference
7α-Hydroxyfrullanolide ↓ TNF-α, ↓ IL-6Human mononuclear cells, Murine models
Costunolide & Dehydrocostus lactone ↓ IL-1β, ↓ IL-6, ↓ TNF-α (mRNA)RAW264.7
Cynaropicrin ↓ TNF-α, ↓ NORAW 264.7, U937
Deoxyelephantopin ↓ NO, ↓ COX-2, ↓ TNF-α, ↓ IL-6RAW 264.7
Micheliolide ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-6, ↓ IL-1βBV2 microglia

Modulation of Key Signaling Pathways

The biological activities of sesquiterpene lactones are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones exert their anti-inflammatory and anticancer effects by inhibiting this pathway. The common mechanism involves preventing the degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation of the active NF-κB subunits. Some sesquiterpene lactones, like helenalin, have been shown to directly target the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_p50_p65 IκB-p50-p65 Complex p50 p50 p65 p65 p50_p65_n p50-p65 IkB_p50_p65->p50_p65_n IκB degradation & p50-p65 translocation 7a_HF 7α-Hydroxyfrullanolide & Other Sesquiterpene Lactones 7a_HF->IKK inhibit 7a_HF->p65 inhibit DNA DNA p50_p65_n->DNA binds to Gene_Transcription Pro-inflammatory & Survival Gene Transcription DNA->Gene_Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sesquiterpene lactones like costunolide have been shown to inhibit the MAPK/ERK signaling pathway. Alantolactone also demonstrates inhibitory effects on this pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK_n ERK ERK->ERK_n translocates 7a_HF 7α-Hydroxyfrullanolide & Other Sesquiterpene Lactones 7a_HF->MEK inhibit Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of sesquiterpene lactones.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Assay)

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the sesquiterpene lactone for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix 50 µL with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540-550 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Treat cells with the sesquiterpene lactone for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB activation, nuclear and cytoplasmic fractions may need to be separated.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (Cancer or Immune Cells) Compound_Treatment Treatment with Sesquiterpene Lactone Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO Assay) Compound_Treatment->Anti_Inflammatory Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot) Compound_Treatment->Signaling_Pathway

Caption: General experimental workflow for in vitro analysis.

Conclusion

7α-Hydroxyfrullanolide exhibits promising anticancer and anti-inflammatory activities, comparable to and in some cases potentially exceeding those of other well-studied sesquiterpene lactones. Its ability to modulate key signaling pathways such as NF-κB and induce apoptosis underscores its therapeutic potential. Further comparative studies employing standardized protocols are warranted to fully elucidate its efficacy and mechanism of action relative to other members of this diverse class of natural products. This will be crucial for its future development as a potential therapeutic agent.

References

7α-Hydroxyfrullanolide's Impact on Microtubule Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 7α-Hydroxyfrullanolide (7HF) on microtubule dynamics against other well-known microtubule-targeting agents. The information presented is supported by experimental data to aid in the evaluation of 7HF as a potential anticancer agent.

Executive Summary

7α-Hydroxyfrullanolide, a sesquiterpene lactone, has demonstrated notable anticancer properties, particularly against triple-negative breast cancer (TNBC) cells.[1][2][3][4][5] Its mechanism of action is linked to the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide compares the microtubule-destabilizing effects of 7HF with the microtubule-stabilizing agent paclitaxel and the microtubule-destabilizing agent vincristine.

Comparative Analysis of Microtubule-Targeting Agents

The efficacy of 7α-Hydroxyfrullanolide in modulating microtubule polymerization was evaluated in comparison to paclitaxel and vincristine. The following table summarizes the quantitative data from various studies.

CompoundMechanism of ActionTargetEffective Concentration for Microtubule EffectCell-Based Potency (IC50)
7α-Hydroxyfrullanolide (7HF) Microtubule Destabilizerα- and β-tubulinDose-dependent inhibition of tubulin polymerization observed at 6, 12, and 24 µM in cell-free assays.MDA-MB-468 IC50: ~12 µM (72h)
Paclitaxel (PTX) Microtubule Stabilizerβ-tubulinEC50 for tubulin assembly: ~10 nM to 23 µM, depending on assay conditions.HeLa IC50: ~13.4 nM
Vincristine (VCR) Microtubule Destabilizerβ-tubulinIC50 for tubulin polymerization inhibition: ~0.43 µM to 32 µM, depending on assay conditions.SH-SY5Y IC50: 0.1 µM

Note: IC50 and EC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Experimental Evidence

Cell-Free Tubulin Polymerization Assay

A cell-free tubulin polymerization assay is a common method to directly assess the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the change in fluorescence of a reporter dye that binds to polymerized microtubules.

Recent studies on 7HF have demonstrated its ability to inhibit tubulin polymerization in a dose-dependent manner. In a cell-free system, concentrations of 6, 12, and 24 µM of 7HF were shown to reduce the rate and extent of tubulin polymerization. This effect is in contrast to paclitaxel, which promotes tubulin polymerization, and similar to vincristine, which also inhibits polymerization.

Immunofluorescence Microscopy

Immunofluorescence staining of the microtubule network in cells allows for the visualization of the effects of compounds on the cytoskeleton.

Treatment of MDA-MB-468 TNBC cells with 7HF resulted in a significant disruption of the spindle microtubule arrangement. The observed effects included a shrinkage of the radial spindle array and an expansion of the fibrous spindle density in a time-dependent manner. These morphological changes are consistent with the activity of a microtubule-destabilizing agent.

Signaling Pathway and Experimental Workflow

The disruption of microtubule dynamics by 7α-Hydroxyfrullanolide activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest. This is a crucial mechanism for its anticancer activity.

G2M_Arrest_Pathway cluster_drug_effect 7α-Hydroxyfrullanolide Effect cluster_cellular_response Cellular Response 7HF 7α-Hydroxyfrullanolide Tubulin α/β-Tubulin Dimers 7HF->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Spindle_Disruption Spindle Disruption Microtubules->Spindle_Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC Bub3 Bub3 Upregulation SAC->Bub3 pCdk1 Phospho-Cdk1 (Tyr15) (Inactive) Bub3->pCdk1 Maintains Cdk1_CyclinB Cdk1-Cyclin B Complex Cdk1_CyclinB->pCdk1 Dephosphorylation for activation G2M_Arrest G2/M Phase Arrest pCdk1->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of 7α-Hydroxyfrullanolide-induced G2/M arrest.

The following diagram illustrates a typical workflow for evaluating the effect of a compound on microtubule dynamics.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Assay Cell-Free Tubulin Polymerization Assay Data Measure Fluorescence/ Absorbance over time Assay->Data Analysis1 Determine IC50/EC50 and Polymerization Rate Data->Analysis1 Conclusion Validate 7HF's Effect on Microtubule Dynamics Analysis1->Conclusion Culture Cell Culture (e.g., MDA-MB-468) Treatment Treat with 7HF and Control Compounds Culture->Treatment IF Immunofluorescence Staining for α-tubulin Treatment->IF Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow Microscopy Fluorescence Microscopy IF->Microscopy Analysis2 Analyze Microtubule Morphology Microscopy->Analysis2 Analysis2->Conclusion Analysis3 Quantify Cell Population in G2/M Phase Flow->Analysis3 Analysis3->Conclusion

Caption: Experimental workflow for validating microtubule-targeting agents.

Experimental Protocols

Cell-Free Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare a fluorescent reporter stock solution (e.g., DAPI) in the appropriate solvent.

    • Prepare stock solutions of 7α-Hydroxyfrullanolide and control compounds (e.g., paclitaxel, vincristine) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the general tubulin buffer.

    • Add the test compounds at various concentrations to the designated wells. Include wells for positive (e.g., paclitaxel or vincristine) and negative (vehicle control, e.g., DMSO) controls.

    • Add the fluorescent reporter to all wells.

    • Initiate the polymerization by adding a mixture of tubulin protein and GTP to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., ~360 nm excitation and ~450 nm emission for DAPI).

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine parameters such as the maximum polymerization rate (Vmax) and the extent of polymerization at steady state.

    • Calculate the IC50 (for inhibitors) or EC50 (for enhancers) values from the dose-response curves.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells.

  • Cell Culture and Treatment:

    • Seed adherent cells (e.g., MDA-MB-468) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 7α-Hydroxyfrullanolide, control compounds, and a vehicle control for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or with ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS.

    • If using a chemical fixative, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to intracellular structures.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

    • Incubate the cells with a primary antibody specific for a microtubule protein (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the cell nuclei with a DNA-binding dye like DAPI.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei.

    • Analyze the images for changes in microtubule morphology, density, and organization.

References

7α-Hydroxyfrullanolide: A Potent Inducer of G2/M Phase Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7α-Hydroxyfrullanolide's efficacy in inducing G2/M phase cell cycle arrest, supported by experimental data and detailed protocols. The objective is to furnish a clear understanding of its mechanism and performance, facilitating its evaluation as a potential therapeutic agent.

7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone, has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest at the G2/M checkpoint and subsequent apoptosis.[1][2][3][4][5] This guide delves into the experimental evidence confirming this activity, presents comparative data, and provides detailed protocols for replication and further investigation.

Performance Comparison: Induction of G2/M Arrest

The efficacy of 7α-Hydroxyfrullanolide in arresting cells at the G2/M phase has been notably demonstrated in triple-negative breast cancer (TNBC) cell lines, which are known for their aggressive nature and limited treatment options. The primary mechanism involves the modulation of key regulatory proteins that govern the G2/M transition.

Quantitative Analysis of Cell Cycle Distribution

Treatment of MDA-MB-468 TNBC cells with 7α-Hydroxyfrullanolide resulted in a dose-dependent increase in the percentage of cells accumulating in the G2/M phase of the cell cycle. This effect was observed after 24 hours of treatment and was accompanied by a decrease in the G1 and S phase populations, indicating a successful blockade of cell cycle progression.

Treatment GroupConcentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Control044.4111.8220.4523.32
7HF630.158.7535.2125.89
7HF1221.347.1245.6725.87
7HF2412.666.6530.9049.79

Data synthesized from studies on MDA-MB-468 cells.

Impact on Key G2/M Regulatory Proteins

The arrest of cells in the G2/M phase by 7α-Hydroxyfrullanolide is underpinned by its influence on the expression and activity of critical cell cycle proteins. Western blot analysis has revealed a significant upregulation of proteins that inhibit the progression into mitosis.

ProteinFunction in G2/M PhaseEffect of 7HF Treatment
Cyclin B1 Forms a complex with CDK1 to promote entry into mitosis.Upregulated
p-Cdk1 (Tyr15) Phosphorylation at Tyr15 inactivates the Cyclin B1/CDK1 complex, preventing mitotic entry.Upregulated
Bub3 A component of the spindle assembly checkpoint that prevents premature anaphase.Upregulated
p21 A cyclin-dependent kinase inhibitor that can halt the cell cycle at G1/S and G2/M.Upregulated (p53-independent)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its confirmation, the following diagrams are provided.

G2M_Arrest_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus HF 7α-Hydroxyfrullanolide p21 p21 (Upregulated) HF->p21 CyclinB1_CDK1_inactive p-Cdk1 (Tyr15) / Cyclin B1 (Inactive) HF->CyclinB1_CDK1_inactive Promotes inhibitory phosphorylation Bub3 Bub3 (Upregulated) HF->Bub3 p21->CyclinB1_CDK1_inactive Inhibits G2M_Arrest G2/M Phase Arrest CyclinB1_CDK1_inactive->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Bub3->G2M_Arrest Contributes to

7HF-induced G2/M arrest signaling pathway.

Experimental_Workflow cluster_assays Confirmation Assays cluster_results Results start Start: Cancer Cell Culture (e.g., MDA-MB-468) treatment Treatment with 7α-Hydroxyfrullanolide (Different Concentrations) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Cell Harvesting incubation->harvest flow_cytometry Cell Cycle Analysis (Flow Cytometry with PI Staining) harvest->flow_cytometry western_blot Protein Expression Analysis (Western Blotting) harvest->western_blot g2m_result Increased percentage of cells in G2/M phase flow_cytometry->g2m_result protein_result Upregulation of p-Cdk1, Cyclin B1, Bub3, p21 western_blot->protein_result conclusion Conclusion: 7α-Hydroxyfrullanolide induces G2/M phase arrest g2m_result->conclusion protein_result->conclusion

Experimental workflow for confirming G2/M arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 7α-Hydroxyfrullanolide.

Cell Culture and Treatment
  • Cell Line Maintenance: MDA-MB-468 triple-negative breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of 7α-Hydroxyfrullanolide (e.g., 6, 12, and 24 µM) or a vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Following treatment for the desired duration (e.g., 24 hours), both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ice-cold ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged to remove the ethanol and washed with PBS. The cell pellet is then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blotting for Protein Expression
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Cyclin B1, p-Cdk1 (Tyr15), Bub3, p21, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

This guide provides a foundational understanding of 7α-Hydroxyfrullanolide's role in G2/M phase arrest. The presented data and protocols offer a framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.

References

Comparative Bioactivity of 7α-Hydroxyfrullanolide Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anticancer Bioactivity of 7α-Hydroxyfrullanolide.

This guide provides a comprehensive comparison of the biological activity of 7α-Hydroxyfrullanolide (7-HF), a sesquiterpene lactone, across different cancer cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of its cytotoxic and apoptotic effects, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Quantitative Bioactivity Data

The cytotoxic effects of 7α-Hydroxyfrullanolide have been evaluated in several human cancer cell lines, with a notable potency observed in breast cancer, particularly triple-negative breast cancer (TNBC) subtypes. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Incubation Time (h)Citation
MDA-MB-468Triple-Negative Breast Cancer2.97 ± 0.49~11.9672[1]
MCF-7Breast Adenocarcinoma (ER+)4.05 ± 0.13~16.3172[1]
MDA-MB-231Triple-Negative Breast Cancer4.35 ± 0.74~17.5272[1]
MCF-12ANormal Breast Epithelium12.99 ± 7.42~52.3272[1]
HCT116Colorectal CarcinomaData Not AvailableData Not Available48[2]
A549Lung CarcinomaData Not AvailableData Not Available-
KBOral Epidermoid CarcinomaData Not AvailableData Not Available-

Note: While studies indicate that 7α-Hydroxyfrullanolide is effective in inhibiting the proliferation of colorectal cancer cells, specific IC50 values were not provided in the reviewed literature. Similarly, its activity in lung and oral cancer cell lines has been mentioned but without specific quantitative data.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

7α-Hydroxyfrullanolide exerts its anticancer effects primarily through the induction of G2/M phase cell cycle arrest and apoptosis. In triple-negative breast cancer cells, this is achieved through the modulation of key regulatory proteins. The apoptotic cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway of 7α-Hydroxyfrullanolide-Induced Apoptosis

The following diagram illustrates the key molecular players involved in the apoptotic pathway initiated by 7α-Hydroxyfrullanolide in cancer cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR4_5 DR4/DR5 FADD FADD DR4_5->FADD Upregulation Casp8 Caspase-8 FADD->Casp8 Activation Casp3_7 Caspase-3/7 Casp8->Casp3_7 Cleavage Bax Bax Mito Mitochondrion Bax->Mito Upregulation Bcl2 Bcl-2 Bcl2->Mito Downregulation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp9->Casp3_7 Cleavage Apoptosis Apoptosis Casp3_7->Apoptosis HF 7α-Hydroxyfrullanolide HF->DR4_5 HF->Bax HF->Bcl2 p53 p53 HF->p53 p53-dependent pathway (colon cancer) p53->Bax

Apoptotic signaling pathway induced by 7α-Hydroxyfrullanolide.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 7α-Hydroxyfrullanolide on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7, MDA-MB-231)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 7α-Hydroxyfrullanolide (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of 7α-Hydroxyfrullanolide (e.g., 0-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after treatment with 7α-Hydroxyfrullanolide.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10⁶ cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10⁵ cells and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The cell populations are quantified as follows:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow

The following diagram outlines the general workflow for assessing the bioactivity of 7α-Hydroxyfrullanolide.

G start Start: Cell Culture treatment Treatment with 7α-Hydroxyfrullanolide start->treatment viability Cell Viability Assay (MTT) treatment->viability flow_prep Cell Harvesting and Preparation for Flow Cytometry treatment->flow_prep ic50 Determine IC50 viability->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis cell_cycle Cell Cycle Analysis (PI Staining) flow_prep->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_prep->apoptosis cell_cycle->data_analysis apoptosis->data_analysis

General experimental workflow for bioactivity assessment.

References

Pioneering Precision: A Comparative Guide to Validated Analytical Methods for 7α-Hydroxyfrullanolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive overview of the validation of analytical methods for 7α-Hydroxyfrullanolide, a sesquiterpene lactone of significant interest. Adherence to rigorous validation protocols, as outlined by the International Council for Harmonisation (ICH), ensures data integrity, reliability, and reproducibility—cornerstones of scientific advancement and regulatory compliance.

The Imperative of Method Validation

Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] It provides a high degree of assurance that the method will consistently produce results that are accurate and reliable.[3] Key parameters for validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][4] Regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate such validation for methods used in pharmaceutical development and quality control.

Comparison of Analytical Method Performance

The following table summarizes the anticipated performance of a validated HPLC method for 7α-Hydroxyfrullanolide quantification versus a non-validated method. The data for the validated method is based on typical acceptance criteria as per ICH guidelines.

ParameterValidated HPLC MethodNon-Validated MethodJustification for Validation
Specificity Demonstrated no interference from matrix components or degradation products.Potential for interferences leading to inaccurate results.Ensures the analytical signal is solely from the analyte of interest.
Linearity (R²) ≥ 0.999Not determined or < 0.99Confirms a direct and proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%UnknownMeasures the closeness of the experimental value to the true value.
Precision (% RSD) ≤ 2.0%UnknownDemonstrates the reproducibility of the method under the same operating conditions.
Limit of Detection (LOD) Determined (e.g., 0.1 µg/mL)UnknownThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Determined (e.g., 0.3 µg/mL)UnknownThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocol for a Validated HPLC Method

This section outlines a detailed methodology for the quantification of 7α-Hydroxyfrullanolide using a validated HPLC method.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of a 7α-Hydroxyfrullanolide standard.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 7α-Hydroxyfrullanolide reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Extract 7α-Hydroxyfrullanolide from the sample matrix (e.g., plant material, formulation) using a suitable solvent such as ethyl acetate. The extract is then filtered and diluted to fall within the calibration range.

Method Validation Protocol

The validation of the analytical method is conducted according to ICH Q2(R2) guidelines.

  • Specificity: Analyze blank matrix samples, a solution of 7α-Hydroxyfrullanolide, and the sample matrix spiked with 7α-Hydroxyfrullanolide to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of 7α-Hydroxyfrullanolide at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (%RSD), which should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Path to Reliable Data

The following diagrams illustrate the logical workflow of analytical method validation and the hierarchical relationship of its key parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Technique (e.g., HPLC) define_purpose->select_method leads to define_acceptance Define Validation Acceptance Criteria select_method->define_acceptance informs prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol guides perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments directs analyze_data Analyze and Document Results perform_experiments->analyze_data generates prepare_report Prepare Validation Report analyze_data->prepare_report is compiled in review_approve Review and Approve Report prepare_report->review_approve for

Workflow for the validation of an analytical method.

Validation_Parameters_Hierarchy cluster_quantitative Quantitative Tests Analytical Method Validation Analytical Method Validation Accuracy Accuracy Analytical Method Validation->Accuracy Precision Precision Analytical Method Validation->Precision Linearity Linearity Analytical Method Validation->Linearity Range Range Analytical Method Validation->Range Specificity Specificity Analytical Method Validation->Specificity LOD Limit of Detection (LOD) Analytical Method Validation->LOD LOQ Limit of Quantification (LOQ) Analytical Method Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision

Key parameters for analytical method validation.

References

In Silico Docking Analysis of 7α-Hydroxyfrullanolide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in silico docking studies of 7α-Hydroxyfrullanolide (7HF), a sesquiterpene lactone with demonstrated anticancer and anti-inflammatory properties. The primary focus of existing research has been on its interaction with tubulin, a key target in cancer therapy. This document summarizes the available quantitative data, details the experimental protocols for reproducibility, and visualizes the relevant biological pathways and workflows.

Comparative Docking Performance of 7α-Hydroxyfrullanolide

7α-Hydroxyfrullanolide has been the subject of in silico studies to elucidate its mechanism of action, particularly in the context of its anti-cancer effects in triple-negative breast cancer.[1][2] Molecular docking simulations have shown that 7HF has a notable binding affinity for both α- and β-tubulin, which are critical proteins in microtubule dynamics and cell division.[2]

The following table summarizes the binding energies of 7α-Hydroxyfrullanolide with its target proteins, alongside known inhibitors for comparison.

Compound Target Protein Binding Energy (ΔGbind) (kcal/mol) Reference Compound(s) Reference Binding Energy (kcal/mol)
7α-Hydroxyfrullanolideα-tubulin-6.77Pironetin-5.45
7α-Hydroxyfrullanolideβ-tubulin-7.12Paclitaxel (PTX)-8.05
Vincristine (VCR)-7.09

Experimental Protocols

The following is a detailed methodology for the in silico molecular docking of 7α-Hydroxyfrullanolide with tubulin, based on published research.[2]

Molecular Docking Protocol for 7α-Hydroxyfrullanolide and Tubulin
  • Protein Preparation:

    • The three-dimensional crystal structure of the α- and β-tubulin complex is obtained from the Protein Data Bank (PDB ID: 5SYF).

    • All water molecules are removed from the protein structure using AutoDock Tools (Version 4.1).

    • Polar hydrogen atoms are added to the protein structure to correctly model hydrogen bond interactions.

  • Ligand Preparation:

    • The 3D structure of 7α-Hydroxyfrullanolide is obtained from a chemical database such as PubChem or synthesized using chemical drawing software.

    • The ligand structure is optimized to its lowest energy conformation.

    • Gasteiger charges are assigned to the ligand atoms.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of both α- and β-tubulin. The specific coordinates and dimensions of the grid box should be determined based on the location of co-crystallized ligands in the original PDB file or through active site prediction servers.

  • Molecular Docking Simulation:

    • Molecular docking is performed using AutoDock Vina or a similar program.

    • The Lamarckian Genetic Algorithm is typically employed for the docking calculations.

    • A set number of docking runs (e.g., 100) are performed to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

    • The binding energy (ΔGbind) of the most favorable docking pose for each ligand-protein complex is recorded.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software such as PyMOL or Discovery Studio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 7α-Hydroxyfrullanolide and a generalized workflow for in silico docking studies.

G cluster_0 7α-Hydroxyfrullanolide Action on Microtubules HF 7α-Hydroxyfrullanolide Tubulin α/β-Tubulin Dimer HF->Tubulin Binds to MT Microtubule Instability Tubulin->MT Inhibits Polymerization G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Action of 7α-Hydroxyfrullanolide on microtubule dynamics.

G cluster_1 In Silico Docking Workflow PDB Protein Structure (PDB) Prep Preparation (Add Hydrogens, Remove Water) PDB->Prep Ligand Ligand Structure Ligand->Prep Grid Grid Box Generation Prep->Grid Docking Molecular Docking Grid->Docking Analysis Analysis (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Discussion and Future Directions

The current in silico data strongly suggests that 7α-Hydroxyfrullanolide exerts its anticancer effects, at least in part, by targeting tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] Its binding affinity is comparable to that of the known tubulin inhibitor vincristine.

While experimental evidence points to the anti-inflammatory properties of 7α-Hydroxyfrullanolide, there is a notable absence of specific in silico docking studies with key inflammatory target proteins such as NF-κB and COX-2. However, broader studies on eudesmanolide sesquiterpene lactones, the class of compounds to which 7HF belongs, have indicated their potential to inhibit these inflammatory pathways. Future in silico research should aim to quantify the binding affinities of 7α-Hydroxyfrullanolide with these and other inflammatory mediators to provide a more complete picture of its therapeutic potential. Such studies would be invaluable for guiding the development of novel anti-inflammatory and anticancer agents.

References

A Comparative Analysis of Natural vs. Synthetic 7-Hydroxyfrullanolide Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between naturally derived and synthetically produced bioactive compounds is paramount. This guide provides a comprehensive comparison of the known biological activities of natural 7-hydroxyfrullanolide and its synthetic analogues. While extensive research has elucidated the multifaceted therapeutic potential of the natural form, a significant gap exists in the scientific literature regarding the bioactivity of a fully synthetic 7-hydroxyfrullanolide.

7-Hydroxyfrullanolide, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Sphaeranthus indicus, has garnered considerable attention for its diverse pharmacological effects.[1][2] This guide will delve into the anti-inflammatory, anticancer, and antibacterial properties of the natural compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways. The limited available data on semi-synthetic derivatives will also be discussed to provide a broader perspective on the structure-activity relationship of this class of molecules.

Data Presentation: A Comparative Overview

The following tables summarize the key bioactive properties of natural 7-hydroxyfrullanolide and its semi-synthetic derivatives. It is important to note that a direct comparison with a fully synthetic 7-hydroxyfrullanolide is not possible due to the current absence of published data on its bioactivity.

Table 1: Anticancer Activity of Natural 7-Hydroxyfrullanolide

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µM)Reference
MDA-MB-468Triple-Negative Breast Cancer2.97 ± 0.49~12[3]
MCF-7Breast Adenocarcinoma4.05 ± 0.13~16.3[3]
MDA-MB-231Breast Adenocarcinoma4.35 ± 0.74~17.5[3]
HCT116 p53+/+Colorectal CarcinomaNot specifiedNot specified
HCT116 p53-/-Colorectal CarcinomaNot specifiedNot specified

Table 2: Anti-inflammatory Activity of Natural 7-Hydroxyfrullanolide

ModelKey FindingsReference
LPS-stimulated human mononuclear cellsDose-dependent inhibition of TNF-α and IL-6 production
Collagen-induced arthritis in miceSignificant reduction in articular index and paw thickness
DSS-induced colitis in miceAttenuation of weight loss, rectal bleeding, and colonic damage

Table 3: Antibacterial Activity of Natural 7-Hydroxyfrullanolide and its Semi-Synthetic Analogues

CompoundBacterial StrainActivityReference
7-Hydroxyfrullanolide (Natural)Gram-positive bacteriaSignificant
Semi-synthetic derivativesGram-positive bacteriaVaried, some less active than the parent compound

Key Signaling Pathways in 7-Hydroxyfrullanolide Bioactivity

The biological effects of natural 7-hydroxyfrullanolide are mediated through its interaction with several key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

G2_M_Phase_Arrest 7_HF 7-Hydroxyfrullanolide Tubulin α/β-Tubulin 7_HF->Tubulin inhibits polymerization p53_pathway p53-dependent/independent pathways 7_HF->p53_pathway MT_Dynamics Microtubule Dynamics Disruption Tubulin->MT_Dynamics G2_M_Arrest G2/M Phase Arrest MT_Dynamics->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases p53_pathway->Apoptosis

Anticancer Signaling Pathway of 7-Hydroxyfrullanolide.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Immune_Cells Immune Cells (Mononuclear cells) Inflammatory_Stimuli->Immune_Cells Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Immune_Cells->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation 7_HF 7-Hydroxyfrullanolide 7_HF->Cytokine_Production inhibits

Anti-inflammatory Action of 7-Hydroxyfrullanolide.

Experimental Protocols

To aid in the replication and further investigation of the bioactivity of 7-hydroxyfrullanolide, detailed methodologies for key experiments are provided below.

Anticancer Activity Assessment

1. Cell Proliferation Assay (MTT Assay):

  • Cell Lines: MDA-MB-468, MCF-7, MDA-MB-231 (human breast cancer cell lines).

  • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of 7-hydroxyfrullanolide for a specified duration (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Cell Cycle Analysis (Flow Cytometry):

  • Cell Line: HCT116 (colorectal carcinoma).

  • Procedure: Cells are treated with 7-hydroxyfrullanolide for a defined period. After treatment, cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.

Anti-inflammatory Activity Assessment

1. Cytokine Production Assay (ELISA):

  • Cells: Freshly isolated human mononuclear cells.

  • Procedure: Mononuclear cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of different concentrations of 7-hydroxyfrullanolide. After an incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Antibacterial Activity Assessment

1. Broth Microdilution Method:

  • Bacterial Strains: Various Gram-positive and Gram-negative bacteria.

  • Procedure: A two-fold serial dilution of 7-hydroxyfrullanolide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacteria is added to each well. The plates are incubated under appropriate conditions for the specific bacteria. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of natural 7-hydroxyfrullanolide.

Experimental_Workflow Plant_Material Plant Material (e.g., Sphaeranthus indicus) Extraction Extraction Plant_Material->Extraction Fractionation Bioactivity-guided Fractionation Extraction->Fractionation Isolation Isolation of 7-Hydroxyfrullanolide Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Isolation->Bioactivity_Screening Anticancer Anticancer Assays Bioactivity_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Bioactivity_Screening->Anti_inflammatory Antibacterial Antibacterial Assays Bioactivity_Screening->Antibacterial

Isolation and Bioactivity Screening of Natural 7-Hydroxyfrullanolide.

Conclusion and Future Directions

The available scientific evidence robustly supports the significant therapeutic potential of natural 7-hydroxyfrullanolide as an anti-inflammatory, anticancer, and antibacterial agent. Its mechanisms of action, particularly in inducing cell cycle arrest and apoptosis in cancer cells and inhibiting pro-inflammatory cytokine production, are well-documented.

However, the stark absence of data on the bioactivity of synthetically produced 7-hydroxyfrullanolide presents a critical knowledge gap. The total synthesis of this sesquiterpene lactone and a subsequent comprehensive evaluation of its biological activities are imperative for several reasons. Firstly, it would confirm whether the synthetic version retains the same potency and spectrum of activity as its natural counterpart. Secondly, a scalable synthetic route would enable the production of larger quantities for advanced preclinical and clinical studies, overcoming the potential limitations and variability of natural sourcing. Finally, the ability to synthesize 7-hydroxyfrullanolide would open avenues for the creation of novel, more potent, and selective analogues through medicinal chemistry efforts.

Future research should prioritize the development of an efficient total synthesis of 7-hydroxyfrullanolide. Following this, a head-to-head comparison of the bioactivity of the natural and synthetic compounds using standardized in vitro and in vivo models is essential. This would provide the definitive data needed for the drug development community to fully assess the therapeutic promise of this intriguing natural product.

References

Safety Operating Guide

Proper Disposal of 7a-Hydroxyfrullanolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 7a-Hydroxyfrullanolide (CAS No. 105578-87-8) in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled with caution and treated as a hazardous substance. The following procedures are based on general best practices for hazardous chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles with side shields

  • Chemical-resistant gloves (check compatibility with organic compounds)

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Plan

The disposal of this compound should follow a structured plan to ensure safety and regulatory compliance.

1. Waste Minimization: Review your experimental protocols to use this compound efficiently and avoid excess purchases to minimize waste generation from the outset.[1]

2. Waste Collection and Containerization:

  • Container Selection: Use a leak-proof, screw-top container that is compatible with organic chemicals.[1][2][3] Plastic containers are often preferred over glass to reduce the risk of breakage. Do not use food containers.[1]

  • Filling the Container: Do not fill the waste container to more than 80% of its capacity to allow for expansion.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and that the outer surface is clean and free of contamination. Keep the container closed except when adding waste.

3. Labeling of Hazardous Waste:

Proper labeling is critical for safe handling and disposal. The label must be securely affixed to the waste container and include the following information:

  • The words "Hazardous Waste".

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

  • CAS Number: 105578-87-8.

  • Composition: For mixtures, list all constituents and their approximate concentrations.

  • Contact Information: The name and contact information of the principal investigator or responsible person.

  • Date of Generation: The date when the waste was first added to the container.

4. Waste Segregation and Storage:

  • Segregation: Store the this compound waste separately from incompatible materials. As a general precaution, segregate it from acids, bases, and strong oxidizing agents.

  • Storage Location: Designate a specific hazardous waste storage area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container should be chemically compatible and large enough to hold at least 110% of the primary container's volume.

  • Time and Quantity Limits: Be aware of and comply with your institution's and local regulations regarding the maximum time and quantity for storing hazardous waste. All hazardous waste must typically be collected within 90 days of the generation date.

5. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.

Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly:

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the this compound waste.

  • Final Disposal: After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of in the regular laboratory trash or recycling, provided all hazard labels have been removed or defaced.

Logical Workflow for Disposal

Below is a diagram illustrating the decision-making process for the disposal of this compound and its empty containers.

Caption: Workflow for the safe disposal of this compound waste and associated empty containers.

Disclaimer: The information provided is based on general hazardous waste disposal guidelines. Researchers must consult and adhere to their institution's specific policies and local regulations for chemical waste disposal.

References

Personal protective equipment for handling 7a-Hydroxyfrullanolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 7a-Hydroxyfrullanolide is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical information based on general best practices for handling similar chemical compounds in a laboratory setting. It is strongly recommended to obtain the specific SDS from your supplier for detailed safety information.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and aerosols that could cause eye irritation or injury.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can lead to irritation or absorption of the compound.
Body Protection A laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing and protects the skin from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or aerosols, which is a primary route of exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of vapors or dust.

  • Emergency Equipment: Have an eyewash station and safety shower readily accessible and in good working order.

2. Handling Procedures:

  • Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transferring the substance.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could generate dust or aerosols.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused compound and contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS & SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weighing & Aliquoting C->D Begin Experiment E Experimental Use D->E F Decontaminate Work Area E->F Experiment Complete I Store in a Cool, Dry, Ventilated Area E->I Unused Compound G Segregate Waste F->G H Proper Disposal G->H

Caption: Workflow for Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.